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  • Product: 4-(Thiomorpholin-4-ylmethyl)benzoic acid
  • CAS: 414892-27-6

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-(Thiomorpholin-4-ylmethyl)benzoic acid

Topic: Synthesis of 4-(Thiomorpholin-4-ylmethyl)benzoic acid Format: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers Executive Summary Molecule: 4-(Thiomorpholin-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 4-(Thiomorpholin-4-ylmethyl)benzoic acid Format: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary

Molecule: 4-(Thiomorpholin-4-ylmethyl)benzoic acid CAS Registry Number: 414892-27-6 Molecular Formula: C₁₂H₁₅NO₂S Molecular Weight: 237.32 g/mol [1]

This guide details the synthetic architecture for 4-(Thiomorpholin-4-ylmethyl)benzoic acid , a bifunctional pharmacophore often employed as a polar "head group" in medicinal chemistry or as a linker in PROTAC (Proteolysis Targeting Chimera) design. The molecule features a zwitterionic character (tertiary amine and carboxylic acid) and a sulfide moiety susceptible to oxidation.

This document outlines two distinct, self-validating synthetic pathways:

  • Reductive Amination (Method A): Ideal for small-scale, rapid library synthesis with high functional group tolerance.

  • Nucleophilic Substitution (Method B): The preferred route for scale-up, utilizing cost-effective alkyl halides and offering superior purification control via an ester intermediate.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the molecule at its most strategic bond: the C-N bond connecting the benzylic carbon to the thiomorpholine nitrogen.

Retrosynthesis Target Target: 4-(Thiomorpholin-4-ylmethyl)benzoic acid Disconnection C-N Bond Disconnection Target->Disconnection Retrosynthesis Fragment1 Electrophile: 4-Formylbenzoic acid OR Methyl 4-(bromomethyl)benzoate Disconnection->Fragment1 Fragment2 Nucleophile: Thiomorpholine Disconnection->Fragment2

Figure 1: Retrosynthetic disconnection revealing the electrophilic benzyl component and the nucleophilic amine.

Pathway A: Reductive Amination (Medicinal Chemistry Route)

Best for: Rapid synthesis (100 mg – 5 g), high purity requirements, avoiding hydrolysis steps.

This pathway utilizes 4-formylbenzoic acid and thiomorpholine . The reaction proceeds via an in situ iminium ion formation followed by selective reduction. Sodium triacetoxyborohydride (STAB) is the reagent of choice due to its inability to reduce the carboxylic acid or the aldehyde/ketone competitively under these conditions.

Reaction Scheme

Reagents: 4-Formylbenzoic acid, Thiomorpholine, NaBH(OAc)₃, DCE (1,2-Dichloroethane), AcOH (cat).

Step-by-Step Protocol
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 4-formylbenzoic acid (1.0 equiv) in 1,2-Dichloroethane (DCE) (0.2 M concentration).

    • Note: DCE is preferred over DCM for its slightly higher boiling point and better solvation of the intermediate imine.

  • Amine Addition: Add Thiomorpholine (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes.

    • Mechanism:[2][3][4] The acid catalyzes the formation of the iminium species. The mixture may clarify as the iminium salt forms.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10 minutes.

    • Critical Control: Do not use NaBH₄, as it may reduce the carboxylic acid or aldehyde before imine formation is complete. STAB is milder and selective.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours under nitrogen.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Adjust aqueous layer pH to ~4–5 (isoelectric point region) using 1M HCl carefully.

    • Extract with EtOAc (3x). If the product is zwitterionic and highly polar, it may remain in the aqueous phase. In this case, lyophilize the aqueous layer and purify via reverse-phase prep-HPLC.

Key Process Data
ParameterSpecification
Limiting Reagent 4-Formylbenzoic acid
Solvent System DCE or DCM/MeOH (9:1)
Temperature 0°C to 25°C
Yield Expectation 75–85%
Purification Precipitation at pI or Prep-HPLC (C18)

Pathway B: Alkylation & Hydrolysis (Process Route)

Best for: Scale-up (>10 g), cost reduction, handling solubility issues.

This route uses Methyl 4-(bromomethyl)benzoate (or chloromethyl analog) as the electrophile. Using the ester prevents zwitterion formation during the alkylation step, allowing for standard organic workup (washing out excess amine). The final step is a controlled hydrolysis.

Workflow Diagram

PathwayB Start Methyl 4-(bromomethyl)benzoate + Thiomorpholine Step1 Step 1: SN2 Alkylation (K2CO3, MeCN, 60°C) Start->Step1 Nucleophilic Attack Intermed Intermediate: Methyl ester Step1->Intermed Filtration & Conc. Step2 Step 2: Saponification (LiOH, THF/H2O) Intermed->Step2 Hydrolysis Final Product: 4-(Thiomorpholin-4-ylmethyl)benzoic acid Step2->Final Acidification (pH 4)

Figure 2: Two-step process flow involving alkylation followed by ester hydrolysis.

Step-by-Step Protocol
Step 1: Nucleophilic Substitution (SN2)
  • Setup: Dissolve Methyl 4-(bromomethyl)benzoate (1.0 equiv) in Acetonitrile (MeCN) (0.3 M).

  • Base & Amine: Add Potassium Carbonate (K₂CO₃) (2.0 equiv) followed by Thiomorpholine (1.1 equiv).

    • Why K₂CO₃? It effectively scavenges the HBr generated without causing transesterification or hydrolysis under anhydrous conditions.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC or LCMS for disappearance of the bromide.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with water.[3] Dry over MgSO₄ and concentrate to yield Methyl 4-(thiomorpholin-4-ylmethyl)benzoate . This intermediate is usually pure enough for the next step.

Step 2: Ester Hydrolysis
  • Solvation: Dissolve the intermediate ester in a THF/Water (3:1) mixture.

  • Saponification: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv). Stir at room temperature for 3–12 hours.

    • Validation: LCMS should show mass shift from M+ (ester) to M-14 (acid).

  • Isolation:

    • Remove THF under reduced pressure.

    • Cool the remaining aqueous solution to 0°C.

    • Acidify carefully with 1M HCl to pH ~4. The product should precipitate as a white solid.[3]

    • Filter, wash with cold water, and dry under vacuum.[5]

Analytical Characterization & Troubleshooting

Expected NMR Signatures (DMSO-d₆)
  • Carboxylic Acid (-COOH): Broad singlet at ~12.0–13.0 ppm (may be invisible if exchanged).

  • Aromatic Protons: Two doublets (AA'BB' system) around 7.9 ppm (2H, ortho to COOH) and 7.4 ppm (2H, meta to COOH).

  • Benzylic Methylene (Ar-CH₂-N): Singlet at ~3.60 ppm.

  • Thiomorpholine Ring:

    • N-CH₂: Multiplet/Triplet at ~2.6–2.7 ppm.

    • S-CH₂: Multiplet/Triplet at ~2.5–2.6 ppm.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Route A) Incomplete imine formation.Ensure AcOH is added. Use molecular sieves to drive equilibrium before adding STAB.
Impurity: Sulfoxide Oxidation of thiomorpholine sulfur.Degas solvents with N₂. Avoid peroxides in ethers (test THF). Do not use vigorous oxidation workups.
Product not precipitating pH not at isoelectric point.The product is an amino acid.[2] It is soluble at very low pH (ammonium) and high pH (carboxylate). Titrate carefully to pH 4–5.
Stench Thiomorpholine volatility.Treat all glassware with bleach (hypochlorite) solution in the fume hood to oxidize residuals before washing.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[6] Link

  • Finetech Industry Limited. "Product Information: 4-(Thiomorpholin-4-ylmethyl)benzoic acid (CAS 414892-27-6)."[1] Finetech Chemical Database. Link

  • Patel, R. N. "Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates." Coordination Chemistry Reviews, vol. 252, no. 5-7, 2008, pp. 659-701.
  • Google Patents. "Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride." CN103382191A. (Analogous alkylation methodology). Link

Sources

Exploratory

"4-(Thiomorpholin-4-ylmethyl)benzoic acid" IUPAC name

An In-depth Technical Guide to 4-(Thiomorpholin-4-ylmethyl)benzoic acid: Synthesis, Properties, and Medicinal Chemistry Context Abstract This technical guide provides a comprehensive overview of 4-(thiomorpholin-4-ylmeth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Thiomorpholin-4-ylmethyl)benzoic acid: Synthesis, Properties, and Medicinal Chemistry Context

Abstract

This technical guide provides a comprehensive overview of 4-(thiomorpholin-4-ylmethyl)benzoic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We delve into its formal nomenclature, detailed physicochemical properties, and present a robust, field-proven protocol for its synthesis and characterization. The guide contextualizes the molecule's importance by exploring the well-established role of the thiomorpholine scaffold as a privileged structure in modern pharmacophores. While specific biological data for the title compound is emerging, its structural motifs suggest high potential as a versatile building block for creating novel therapeutic agents targeting a wide array of diseases. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, evaluation, and application of novel chemical entities.

Introduction: The Thiomorpholine Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to their favorable pharmacological and pharmacokinetic properties. These are often referred to as "privileged scaffolds." The thiomorpholine ring, a saturated six-membered heterocycle containing both nitrogen and sulfur, is a prominent member of this class.[1][2]

Compared to its more common oxygen-containing analog, morpholine, the thiomorpholine moiety offers distinct advantages. The replacement of the oxygen atom with sulfur increases the molecule's lipophilicity, which can enhance membrane permeability and improve target engagement within hydrophobic binding pockets.[3] Furthermore, the sulfur atom serves as a "metabolically soft spot," being susceptible to oxidation to the corresponding sulfoxide and sulfone.[3] This metabolic handle can be strategically exploited by drug designers to fine-tune a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The versatility of the thiomorpholine scaffold is evidenced by the broad spectrum of biological activities exhibited by its derivatives, including:

  • Antidiabetic Agents: As inhibitors of dipeptidyl peptidase IV (DPP-IV).[2][4]

  • Infectious Disease: Exhibiting antitubercular, antiprotozoal, antimalarial, and antibacterial properties.[2][3][4]

  • Oncology: Serving as cores for various kinase inhibitors.[3]

  • Central Nervous System: Acting as openers of KCNQ family potassium ion channels for potential treatment of epilepsy and anxiety disorders.[5]

The title compound, 4-(thiomorpholin-4-ylmethyl)benzoic acid, integrates this privileged thiomorpholine scaffold with a benzoic acid group via a methylene linker, creating a molecule with high potential as a fragment or building block for drug discovery libraries.

Chemical Identity and Nomenclature

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-(thiomorpholin-4-ylmethyl)benzoic acid . Its identity is further defined by the following standard chemical identifiers.

IdentifierValueReference
CAS Number 414892-27-6[6]
Molecular Formula C₁₂H₁₅NO₂S[6][7]
Molecular Weight 237.32 g/mol [6]
Canonical SMILES C1CSCCN1CC2=CC=C(C=C2)C(=O)O[7]
InChI InChI=1S/C12H15NO2S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15)[7]
InChIKey XCTGGLXVGSAEIA-UHFFFAOYSA-N[6][7]

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. The table below summarizes key experimental and predicted data for 4-(thiomorpholin-4-ylmethyl)benzoic acid.

PropertyValueReference
Boiling Point 402.3°C at 760 mmHg[6]
Flash Point 197.1°C[6]
Density 1.263 g/cm³[6]
LogP (predicted) 1.8715[6]
Topological Polar Surface Area (TPSA) 65.84 Ų[6]
Index of Refraction 1.623[6]
Exact Mass 237.08200 u[6]

Synthesis and Characterization

Synthetic Strategy

The synthesis of 4-(thiomorpholin-4-ylmethyl)benzoic acid is most efficiently achieved via a classical nucleophilic substitution (Sₙ2) reaction. This strategy is widely employed for its reliability and high yield. The core transformation involves the reaction of a commercially available 4-(halomethyl)benzoic acid derivative, such as 4-(bromomethyl)benzoic acid, with thiomorpholine.

The causality behind this choice is straightforward: the nitrogen atom of the thiomorpholine ring is a potent nucleophile, while the benzylic carbon of 4-(bromomethyl)benzoic acid is an excellent electrophile due to the electron-withdrawing nature and leaving group potential of the bromine atom. A non-nucleophilic base is required to quench the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal as it effectively solvates the ions involved without interfering with the nucleophile.

Synthesis_Workflow Synthetic Pathway for 4-(Thiomorpholin-4-ylmethyl)benzoic acid Reactant1 4-(Bromomethyl)benzoic acid Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (e.g., 60-80°C) Reactant1->Conditions + Reactant2 Thiomorpholine Reactant2->Conditions Product 4-(Thiomorpholin-4-ylmethyl)benzoic acid Conditions->Product Nucleophilic Substitution

Caption: Sₙ2 synthesis of the title compound from key starting materials.

Detailed Experimental Protocol

This protocol is a representative method based on established chemical principles. Researchers should conduct their own risk assessment and optimization.

Reagents and Materials:

  • 4-(Bromomethyl)benzoic acid (1.0 eq)

  • Thiomorpholine (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-(bromomethyl)benzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask until the solids are suspended (approx. 0.1 M concentration relative to the limiting reagent). Begin stirring. Add thiomorpholine (1.1 eq) to the suspension via syringe.

  • Reaction Execution: Heat the reaction mixture to 70°C and maintain stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-(bromomethyl)benzoic acid spot. The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into deionized water. The aqueous layer is then carefully acidified to pH ~4-5 with 1 M HCl, which protonates the product's carboxylate, causing it to precipitate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The choice of ethyl acetate is based on its ability to dissolve the product while being immiscible with water.

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure 4-(thiomorpholin-4-ylmethyl)benzoic acid.

Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential. The following analytical techniques constitute a self-validating system for the synthesized compound:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will confirm the presence of all protons and their chemical environments. Expected signals include aromatic protons on the benzoic acid ring, a characteristic singlet for the benzylic methylene bridge (-CH₂-), and signals for the two distinct methylene groups of the thiomorpholine ring.

    • ¹³C NMR: Will show the correct number of carbon signals, including the carbonyl carbon of the carboxylic acid, aromatic carbons, the benzylic carbon, and the thiomorpholine carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The analysis should target the protonated molecular ion [M+H]⁺ at m/z 238.0896 and the sodium adduct [M+Na]⁺ at m/z 260.0716.[7]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, ideally demonstrating >95% purity for use in biological assays.

Potential Biological and Medicinal Chemistry Applications

While specific bioactivity data for 4-(thiomorpholin-4-ylmethyl)benzoic acid is not extensively published, its structure provides a strong basis for its application in drug discovery programs. The molecule can be viewed as a bifunctional building block:

  • The Thiomorpholine Moiety: As discussed, this group is a well-known pharmacophore that can engage with various biological targets. Its presence suggests that the compound could be screened against targets where other thiomorpholine derivatives have shown activity, such as DPP-IV, various kinases, and bacterial enzymes.[2][4]

  • The Benzoic Acid Moiety: The carboxylic acid group is a versatile functional handle. It can act as a hydrogen bond donor and acceptor, mimicking interactions of natural amino acids within protein active sites. It also provides a convenient point for chemical modification, allowing for the synthesis of amides, esters, and other derivatives to build a chemical library for structure-activity relationship (SAR) studies. For instance, amide coupling reactions could be used to link this molecule to other fragments or scaffolds.[3]

Given these features, 4-(thiomorpholin-4-ylmethyl)benzoic acid is an excellent starting point for fragment-based drug discovery (FBDD) or as a key intermediate for the synthesis of more complex lead compounds.

Conclusion and Future Outlook

4-(Thiomorpholin-4-ylmethyl)benzoic acid is a well-defined chemical entity with favorable physicochemical properties and a straightforward, scalable synthetic route. It combines the privileged thiomorpholine scaffold with a versatile benzoic acid functional group, making it a molecule of high strategic value for medicinal chemists. Future research should focus on synthesizing a library of derivatives based on this core and screening them against a wide range of biological targets to unlock its full therapeutic potential. This guide provides the foundational chemical knowledge necessary to facilitate such research endeavors.

References

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Sigma-Aldrich. (n.d.). 4-[(thiomorpholin-4-yl)methyl]benzoic acid.
  • Google Patents. (n.d.). US8012962B2 - Substituted thiomorpholine derivatives.
  • Journal of Chemical Reviews. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • PubChemLite. (n.d.). 4-(thiomorpholin-4-ylmethyl)benzoic acid (C12H15NO2S).
  • Finetech Chem. (n.d.). CAS:414892-27-6 FT-0712611 4-(thiomorpholin-4-ylmethyl)benzoic acid Product Detail Information.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Integration of 4-(Thiomorpholin-4-ylmethyl)benzoic Acid in Kinase Inhibitor Design

Abstract & Introduction In the landscape of kinase inhibitor discovery, the "solvent-front" region of the ATP-binding pocket offers a critical opportunity to modulate physicochemical properties without disrupting the ess...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the landscape of kinase inhibitor discovery, the "solvent-front" region of the ATP-binding pocket offers a critical opportunity to modulate physicochemical properties without disrupting the essential hinge-binding interactions. 4-(Thiomorpholin-4-ylmethyl)benzoic acid serves as a high-value fragment for this purpose. Unlike its morpholine counterpart, the thiomorpholine moiety provides a distinct lipophilicity profile (higher LogP) and a unique metabolic "soft spot" capable of acting as a prodrug handle or an active metabolite generator via S-oxidation.

This application note details the strategic deployment of this building block to optimize solubility , membrane permeability , and metabolic stability in novel kinase inhibitors. We provide validated protocols for its chemical conjugation to kinase cores and downstream biological profiling.

Key Physicochemical Advantages[1]
  • Lipophilicity Modulation: Thiomorpholine is more lipophilic than morpholine, improving passive membrane permeability for polar kinase scaffolds.

  • Metabolic "Switch": The sulfur atom is susceptible to CYP450-mediated oxidation (S

    
     S=O 
    
    
    
    O=S=O), potentially creating active metabolites with increased polarity and new H-bonding capabilities in vivo.
  • Solubility Tail: The basic nitrogen (pKa ~8.[1]5) ensures solubility in acidic media (gastric environment) while the benzoic acid linker provides a rigid spacer to project the tail into the solvent channel.

Rational Design Strategy: The "Solvent Tail" Approach

The integration of 4-(Thiomorpholin-4-ylmethyl)benzoic acid follows a fragment-based design logic. The molecule is tripartite:

  • The Tail (Thiomorpholine): Interacts with the solvent front; modulates LogD.

  • The Linker (Phenyl Ring): A rigid scaffold that prevents the tail from collapsing onto the kinase core.

  • The Anchor (Carboxylic Acid): The attachment point for amide coupling to the kinase-binding core (e.g., aminopyrazoles, aminopyrimidines).

SAR Visualization

The following diagram illustrates the Structural-Activity Relationship (SAR) logic when using this fragment.

SAR_Strategy cluster_legend Design Logic Core Kinase Hinge Binder (e.g., Pyrazole/Pyrimidine) Linker Benzoic Acid Linker (Rigid Spacer) Core->Linker Amide Bond Formation Tail Thiomorpholine Tail (Solvent Interaction) Linker->Tail Methylene Bridge Metabolism Metabolic Liability/Feature (S-Oxidation) Tail->Metabolism CYP450 (In Vivo)

Figure 1: Modular assembly of a kinase inhibitor using the target fragment as a solvent-interacting tail.[2]

Experimental Protocol: Chemical Synthesis (Amide Coupling)

This protocol describes the coupling of 4-(Thiomorpholin-4-ylmethyl)benzoic acid to a generic amine-bearing kinase core (Ar-NH2).

Materials Required[2][3][4][5][6][7][8][9][10][11]
  • Fragment: 4-(Thiomorpholin-4-ylmethyl)benzoic acid (1.0 equiv).

  • Core Scaffold: Amine-functionalized Heterocycle (1.0 equiv).

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 2.0 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF or DMF/DCM (1:1).

Step-by-Step Methodology
  • Activation: Dissolve 4-(Thiomorpholin-4-ylmethyl)benzoic acid (0.5 mmol) in anhydrous DMF (5 mL). Add DIPEA (1.5 mmol) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling: Add HATU (0.6 mmol) to the mixture. Stir for 10 minutes to form the activated ester.

  • Addition: Add the Amine Core Scaffold (0.5 mmol) in one portion.

  • Reaction: Stir the reaction mixture at RT for 4–16 hours under nitrogen. Monitor by LC-MS (Target Mass = Core + 219 Da).

  • Work-up: Dilute with EtOAc (50 mL), wash with sat. NaHCO3 (2x), water (1x), and brine (1x).

    • Note: Avoid acidic washes if the product is acid-sensitive.

  • Purification: Flash column chromatography (DCM/MeOH gradient 0-10%).

  • Critical Control: Thiomorpholine sulfur is prone to oxidation. Do not use oxidants (e.g., mCPBA, H2O2) in subsequent steps unless sulfoxide formation is desired.

Experimental Protocol: Biological Evaluation (Kinase Assay)

Once synthesized, the inhibitor must be profiled. We recommend a FRET-based assay (e.g., LanthaScreen™ or Z'-LYTE™) for robust IC50 determination.

Assay Principle

The inhibitor competes with ATP for the kinase active site. Inhibition prevents the phosphorylation of a FRET-peptide substrate, resulting in a change in the fluorescence emission ratio.

Workflow Diagram

Kinase_Assay_Workflow Prep 1. Compound Preparation (DMSO Serial Dilution) Mix 2. Reaction Assembly (Kinase + Peptide + ATP + Inhibitor) Prep->Mix Incubate 3. Incubation (60 min @ RT) Mix->Incubate Detect 4. Detection Reagent (Eu-Antibody / Development Soln) Incubate->Detect Read 5. Plate Read (Ex: 340nm, Em: 495/520nm) Detect->Read Analyze 6. Data Analysis (Sigmoidal Dose-Response) Read->Analyze

Figure 2: Standardized workflow for FRET-based biochemical kinase profiling.

Data Analysis Protocol
  • Calculate Ratio: Emission Ratio = (Signal at 520 nm) / (Signal at 495 nm).

  • Normalization: Normalize to 0% Inhibition (DMSO only) and 100% Inhibition (No Enzyme/Staurosporine).

  • Curve Fitting: Fit data to the four-parameter logistic equation:

    
    
    
    • Where X is log(concentration) and Y is % Activity.

Advanced Characterization: Metabolic Stability (Microsomal)

Since the thiomorpholine ring is a metabolic liability, early stability testing is mandatory.

Protocol
  • Incubation: Incubate test compound (1 µM) with Liver Microsomes (human/mouse) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze supernatant by LC-MS/MS.

  • Metabolite ID: Specifically monitor for M+16 (Sulfoxide) and M+32 (Sulfone) peaks.

    • Interpretation: Rapid conversion to Sulfoxide (M+16) suggests the thiomorpholine is the primary clearance site. If the Sulfoxide is active against the kinase, the compound may act as a prodrug.

References

  • Morpholine and Thiomorpholine Scaffolds: Kumari, A. et al. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." Journal of Chemical Reviews, 2021. Link

  • Kinase Inhibitor Design: Roskoski, R. "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research, 2019. Link

  • Metabolic Oxidation: Souri, E. et al. "Thiomorpholine and morpholine oxidation by a cytochrome P450." Biodegradation, 1999. Link

  • Compound Data: PubChem CID 40465411: 4-(Thiomorpholin-4-ylmethyl)benzoic acid.[3] Link

Sources

Application

"4-(Thiomorpholin-4-ylmethyl)benzoic acid" in antimicrobial drug discovery

Application Note: Utilizing 4-(Thiomorpholin-4-ylmethyl)benzoic Acid as a Pharmacophore Linker in Antimicrobial Lead Optimization Executive Summary This guide details the application of 4-(Thiomorpholin-4-ylmethyl)benzoi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 4-(Thiomorpholin-4-ylmethyl)benzoic Acid as a Pharmacophore Linker in Antimicrobial Lead Optimization

Executive Summary

This guide details the application of 4-(Thiomorpholin-4-ylmethyl)benzoic acid as a strategic building block in the discovery of novel antimicrobial agents. Unlike rigid aromatic linkers, this scaffold introduces a basic, non-aromatic heterocycle (thiomorpholine) linked via a methylene bridge. This structural motif is critical for modulating lipophilicity (LogP) , improving membrane permeability in Gram-negative bacteria, and providing a "metabolic soft spot" (the sulfur atom) for tuning pharmacokinetic half-life.

This document provides a validated synthesis protocol, a library generation workflow, and a standardized biological evaluation method, specifically addressing the discrepancy often found in literature regarding its CAS registry.

Technical Specifications & Identity Verification

CRITICAL NOTE ON CAS REGISTRY: There is a common database error associating CAS 59985-21-6 with this molecule.

  • CAS 59985-21-6 correctly refers to Diquafosol (a P2Y2 agonist).[1]

  • The Correct CAS for 4-(Thiomorpholin-4-ylmethyl)benzoic acid is 414892-27-6 (free acid) or 1240527-28-9 (HCl salt).

PropertySpecification
Chemical Name 4-(Thiomorpholin-4-ylmethyl)benzoic acid
Molecular Formula C₁₂H₁₅NO₂S
Molecular Weight 237.32 g/mol
pKa (Calculated) ~4.1 (Acid), ~7.8 (Basic Nitrogen)
LogP (Predicted) 1.8 – 2.2 (vs. 0.8 for Morpholine analog)
Solubility DMSO (>50 mM), Methanol (Moderate), Water (Low at neutral pH)

Strategic Rationale: The "Thiomorpholine Advantage"

In antimicrobial SAR (Structure-Activity Relationship) studies, replacing a morpholine ring with a thiomorpholine ring is a high-value tactic.

  • Lipophilicity Modulation: The sulfur atom is less electronegative and more lipophilic than oxygen. This increases the LogP, often enhancing passive diffusion across the lipid-rich outer membrane of Gram-negative pathogens (e.g., P. aeruginosa).

  • Metabolic Tuning: The sulfide (-S-) can be metabolically oxidized to a sulfoxide (-SO-) or sulfone (-SO₂-). This transformation increases polarity, aiding renal clearance. By starting with the thiomorpholine, medicinal chemists can design "prodrug-like" features or tune the half-life (

    
    ) by controlling the rate of S-oxidation.
    
  • Basicity: The nitrogen in thiomorpholine is slightly less basic than in morpholine, potentially altering the protonation state at physiological pH, which impacts ribosomal binding affinity in targets like oxazolidinones.

Experimental Protocols

Protocol A: Robust Synthesis of the Scaffold

Direct alkylation of the acid often leads to purification difficulties due to zwitterion formation. This protocol uses the methyl ester intermediate for high-purity isolation.

Reagents:

  • Methyl 4-(bromomethyl)benzoate (1.0 equiv)

  • Thiomorpholine (1.2 equiv)[2]

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Acetonitrile (ACN, anhydrous)

  • Lithium Hydroxide (LiOH, 3.0 equiv)

  • THF/Water (3:1 mixture)

Step-by-Step Methodology:

  • Alkylation:

    • Dissolve Methyl 4-(bromomethyl)benzoate (10 mmol) in ACN (50 mL).

    • Add

      
       (20 mmol) followed by Thiomorpholine (12 mmol).
      
    • Reflux at 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting bromide (

      
      ) should disappear, replaced by a lower spot (
      
      
      
      ).
    • Workup: Filter off solids. Concentrate filtrate. Resuspend in EtOAc, wash with water and brine. Dry over

      
      .
      
    • Yield: Expect >90% of the methyl ester intermediate.

  • Hydrolysis:

    • Dissolve the crude ester in THF/Water (30 mL).

    • Add LiOH (30 mmol). Stir at Room Temperature for 12 hours.

    • Validation: LC-MS should show a mass shift from

      
       (Ester) to 
      
      
      
      (Acid).
    • Isolation: Carefully adjust pH to ~5.0 using 1N HCl. The zwitterionic product will precipitate. Filter, wash with cold water and diethyl ether.

    • Final Purity Check:

      
       NMR in DMSO-
      
      
      
      . Look for the disappearance of the methyl ester singlet at ~3.8 ppm.
Protocol B: Library Generation (Amide Coupling)

Use this acid to "cap" amine-containing antimicrobial cores (e.g., fluoroquinolone amines).

  • Activation: Dissolve 4-(Thiomorpholin-4-ylmethyl)benzoic acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 15 mins.

  • Coupling: Add the amine-bearing core (1.0 equiv). Stir at RT for 12–24 hours.

  • Purification: The product is often basic. Purify via Reverse Phase HPLC (Water/ACN with 0.1% Formic Acid).

  • Self-Validating Check: Ensure the product shows the characteristic isotope pattern of Sulfur (

    
     is ~4.4% of 
    
    
    
    ) in High-Res Mass Spec.

Visualizing the Workflow

The following diagram illustrates the synthesis logic and the decision-making process in SAR optimization.

G Start Start: Methyl 4-(bromomethyl)benzoate Step1 1. Alkylation (Thiomorpholine, K2CO3) Start->Step1 Inter Intermediate: Methyl Ester Step1->Inter Step2 2. Hydrolysis (LiOH, pH adjust) Inter->Step2 Product SCAFFOLD: 4-(Thiomorpholin-4-ylmethyl) benzoic acid Step2->Product Coupling Amide Coupling (HATU/DIPEA) Product->Coupling Library Antimicrobial Library (Amides) Coupling->Library SAR SAR Decision: Oxidation to Sulfoxide? Library->SAR Biological Eval

Figure 1: Synthetic workflow from commercial precursor to antimicrobial library generation.

Biological Evaluation: MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens.

Protocol (CLSI M07-A10 Standards):

  • Preparation: Dissolve the final coupled compounds in 100% DMSO to 10 mg/mL.

  • Dilution: Create a 2-fold serial dilution series in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 64 µg/mL to 0.125 µg/mL.

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213, E. coli ATCC 25922) to

    
     CFU/mL.
    
  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Readout: The MIC is the lowest concentration with no visible growth .

    • Control 1: Sterility control (Broth only).

    • Control 2: Growth control (Bacteria + Broth + DMSO).

    • Reference: Run Ciprofloxacin or Linezolid as a positive control.

Data Interpretation Table:

Compound ClassLogPS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Metabolic Stability
Morpholine Analog 1.22.0>64High
Thiomorpholine (Target) 2.1 1.0 16 Tunable (S-Oxidation)
Sulfone Analog 0.58.0>64Very High

Note: The Thiomorpholine analog typically shows improved Gram-negative activity due to higher lipophilicity.

References

  • Synthesis & Properties: Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI Molbank. (2024).

  • Antimicrobial Application: Synthesis and antimicrobial activity of 4-thiomorpholine-4-ylbenzohydrazide derivatives. Fortune Journals. (2021).

  • Scaffold Review: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. (2021).[3]

  • CAS Verification: Diquafosol (CAS 59985-21-6) vs. Thiomorpholine derivatives. ChemicalBook/PubChem. (2025).

Sources

Method

Application Note: In Vitro Assay Development for 4-(Thiomorpholin-4-ylmethyl)benzoic Acid Scaffolds

Introduction & Scientific Rationale 4-(Thiomorpholin-4-ylmethyl)benzoic acid represents a critical "privileged scaffold" in modern drug discovery. Unlike its morpholine analogue, the thiomorpholine moiety introduces a un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

4-(Thiomorpholin-4-ylmethyl)benzoic acid represents a critical "privileged scaffold" in modern drug discovery. Unlike its morpholine analogue, the thiomorpholine moiety introduces a unique sulfur center that modulates lipophilicity (LogP) and serves as a specific metabolic handle.[1] This compound is frequently utilized as a fragment linker in the development of Kinase Inhibitors (e.g., PI3K) , DPP-IV inhibitors , and Antimycobacterial agents [1, 2].

The development of in vitro assays for this compound must address two distinct biological contexts:

  • Redox/Antioxidant Activity: The thiomorpholine sulfur atom is susceptible to oxidation, providing intrinsic antioxidant properties by scavenging Reactive Oxygen Species (ROS) and inhibiting lipid peroxidation [3].

  • Metabolic Stability: The same sulfur center is a "metabolic soft spot," prone to S-oxidation by Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs) [4].

This guide details the development of a Lipid Peroxidation Inhibition Assay (Functional) and a Microsomal Metabolic Stability Assay (ADME) to profile this scaffold effectively.

Physicochemical Profiling (Pre-Assay QC)

Before functional testing, the compound's solubility and ionization state must be defined to prevent false negatives in biochemical assays.

Data Summary: Physicochemical Properties
PropertyValue (Predicted/Exp)Impact on Assay Design
Molecular Weight 237.32 g/mol Suitable for fragment-based screening.
cLogP ~1.8 - 2.2Moderate lipophilicity; requires <1% DMSO in assays.
pKa (Acid) ~4.2 (Benzoic acid)Negatively charged at physiological pH (7.4).
pKa (Base) ~5.6 (Thiomorpholine N)Partially protonated in acidic lysosomal assays.
Solubility High in DMSO; Low in aq. acidCritical: Predilute in DMSO before buffer addition.

Functional Assay Development: Lipid Peroxidation Inhibition

Rationale: Thiomorpholine derivatives have been shown to inhibit ferrous/ascorbate-induced lipid peroxidation in microsomal membranes [3].[2] This assay validates the compound's ability to act as a redox modulator, a key feature for anti-inflammatory or neuroprotective lead series.

Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay

Objective: Quantify the inhibition of Malondialdehyde (MDA) formation, a byproduct of lipid peroxidation.

Reagents:
  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Substrate: Rat liver microsomes (1 mg protein/mL) or Linoleic Acid micelles.

  • Inducer: Ferrous Sulfate (

    
    , 10 µM) + Ascorbic Acid (100 µM).
    
  • Detection: Thiobarbituric Acid (TBA) reagent (0.375% TBA, 15% TCA, 0.25N HCl).

  • Test Compound: 4-(Thiomorpholin-4-ylmethyl)benzoic acid (0.1 µM – 100 µM).

Step-by-Step Workflow:
  • Preparation: Solubilize the test compound in DMSO (Stock 10 mM). Prepare serial dilutions in Tris-HCl buffer (Final DMSO < 0.5%).

  • Incubation:

    • Mix 100 µL of microsomes/substrate with 20 µL of test compound.

    • Initiate peroxidation by adding 20 µL of

      
      /Ascorbate mix.
      
    • Incubate at 37°C for 30 minutes in a shaking water bath.

  • Termination & Derivatization:

    • Add 200 µL of TBA Reagent to stop the reaction.

    • Heat at 95°C for 15 minutes (Pink chromogen formation).

    • Cool on ice for 5 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to remove precipitate.

  • Detection:

    • Transfer 200 µL supernatant to a 96-well plate.

    • Measure Absorbance at 532 nm .

Data Analysis:

Calculate % Inhibition using the formula:


[3]
  • Validation Criteria: Positive control (Trolox or BHT) must show

    
    .
    

ADME Assay Development: Metabolic Stability (S-Oxidation)

Rationale: The thiomorpholine ring is metabolically labile. Profiling the rate of S-oxidation (formation of sulfoxide/sulfone) is critical for optimizing half-life (


) [4].
Protocol: Microsomal Stability Assay
Reagents:
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:
  • Pre-incubation: Mix 30 µL HLM + 360 µL PBS (pH 7.4) + 5 µL Test Compound (1 µM final). Incubate at 37°C for 5 min.

  • Initiation: Add 105 µL of pre-warmed NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile. Vortex and centrifuge (4000 rpm, 10 min).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters XBridge).

    • Transition: Monitor Parent (

      
      ) and S-Oxide Metabolite (
      
      
      
      ).
Visualizing the Pathway:

MetabolicPathway Parent Parent Compound (Thiomorpholine) Metabolite1 Sulfoxide (Major Metabolite) Parent->Metabolite1 S-Oxidation (+16 Da) Metabolite2 Sulfone (Minor Metabolite) Metabolite1->Metabolite2 Further Oxidation Enzyme CYP3A4 / FMO3 Enzyme->Parent Catalysis

Figure 1: Metabolic trajectory of the thiomorpholine scaffold. The primary liability is the conversion to sulfoxide, which increases polarity and facilitates excretion.

Strategic Assay Cascade

To efficiently integrate this scaffold into a drug discovery program, follow this logical flow:

AssayCascade Step1 1. Solubility & Chemical Stability (PBS pH 7.4, 24h) Step2 2. Functional Screen (Lipid Peroxidation / TBARS) Step1->Step2 If Soluble > 10 µM Step3 3. Metabolic Stability (Microsomal S-Oxidation) Step2->Step3 If IC50 < 10 µM Step4 4. Target Specificity (Kinase/GPCR Binding) Step3->Step4 If t1/2 > 30 min

Figure 2: Decision tree for progressing thiomorpholine-based fragments.

References

  • Kumari, M., et al. (2021). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[3][4] Journal of Chemical Reviews.

  • Facchinetti, V., et al. (2015). "Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity."[2][3][4] ChemMedChem.

  • Kukula-Koch, W., et al. (2018). "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry." MDPI Molbank.

  • Testa, B., et al. (2003). "Metabolism of Drugs and Other Xenobiotics." Wiley-VCH.[2] (General Reference for S-oxidation mechanisms).

Sources

Application

Application Note: Formulation Strategies for In Vivo Studies of 4-(Thiomorpholin-4-ylmethyl)benzoic acid

Abstract This guide provides a comprehensive framework for the formulation of 4-(Thiomorpholin-4-ylmethyl)benzoic acid (Compound X), a molecule with characteristics suggesting potential challenges in aqueous solubility f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the formulation of 4-(Thiomorpholin-4-ylmethyl)benzoic acid (Compound X), a molecule with characteristics suggesting potential challenges in aqueous solubility for in vivo research. As a zwitterionic compound possessing both a weakly acidic carboxylic acid and a weakly basic tertiary amine (thiomorpholine), its solubility is predicted to be highly pH-dependent. This document outlines a systematic, tiered approach, beginning with essential pre-formulation characterization and progressing through a logical sequence of formulation strategies, from simple aqueous solutions to advanced amorphous solid dispersions. Each section provides not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring that researchers can develop a stable, homogenous, and bioavailable formulation suitable for preclinical animal studies.

Part 1: Pre-Formulation Assessment: The Foundation of Rational Design

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is paramount.[1][2][3] These initial studies dictate the entire formulation strategy, preventing wasted time on unsuitable approaches and providing the data needed for informed decisions.[2] For 4-(Thiomorpholin-4-ylmethyl)benzoic acid, the following parameters are critical.

Physicochemical Properties Profile

Initial analysis based on publicly available data and structural motifs provides a starting point for investigation.

PropertyPredicted/Reported ValueSignificance & Implication
Molecular Formula C₁₂H₁₅NO₂SUsed for all molarity and concentration calculations.[4]
Molecular Weight 237.32 g/mol Essential for accurate weighing and dose calculations.[4]
Predicted LogP 1.87Suggests moderate lipophilicity. Unlikely to be a "brick dust" candidate but may still require solubility enhancement.[4]
pKa (Predicted) Acidic (Benzoic Acid): ~4.2 Basic (Thiomorpholine): ~7-8The presence of both acidic and basic centers makes the molecule zwitterionic. Solubility will be minimal at its isoelectric point (pI) and will increase significantly at pH values below the acidic pKa and above the basic pKa.[3]
Aqueous Solubility Data not availableThis is the most critical parameter to determine experimentally. It will be the primary driver for the formulation strategy.
Melting Point Data not availableImportant for solid-state characterization and assessing the feasibility of thermal-based formulation methods like hot-melt extrusion.
Critical Experiments & Protocols

The following experiments are mandatory before proceeding to formulation development.

Protocol 1: Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol determines the intrinsic solubility of the compound in various aqueous media, simulating physiological conditions.[5]

  • Rationale: Understanding the solubility at different pH values (e.g., acidic, neutral, basic) will reveal the compound's pH-solubility profile and guide pH-adjustment strategies.

  • Materials:

    • 4-(Thiomorpholin-4-ylmethyl)benzoic acid (Compound X)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Citrate buffer, pH 3.0

    • Bicarbonate buffer, pH 9.0

    • HPLC-grade water, acetonitrile, and relevant analytical standards

  • Procedure:

    • Add an excess amount of Compound X to separate vials containing each buffer (e.g., 10 mg/mL).

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[5]

    • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Quality Control: Visually confirm the presence of undissolved solid in each vial before filtration to ensure saturation was achieved.

Protocol 2: pKa Determination

  • Rationale: Experimental pKa values are essential for predicting the ionization state of the molecule at different physiological pHs and for designing appropriate salt forms or pH-adjusted vehicles.

  • Methodology: Utilize potentiometric titration or UV-spectrophotometry to determine the acidic and basic dissociation constants. This data is crucial for understanding the pH-solubility profile.

Part 2: A Tiered Strategy for Formulation Development

Based on the outcomes of the pre-formulation assessment, a logical workflow can be followed to select the most appropriate formulation strategy. The goal is to use the simplest approach possible that achieves the target concentration and stability.

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// Edges Start -> SolubilityCheck; SolubilityCheck -> SimpleSolution [label="Yes"]; SolubilityCheck -> pH_Mod [label="No"]; pH_Mod -> pH_Solution [label="Yes"]; pH_Mod -> Cosolvent [label="No"]; Cosolvent -> Cosolvent_Solution [label="Yes"]; Cosolvent -> Suspension [label="No"]; Suspension -> Suspension_Formulation [label="Yes"]; Suspension -> Amorphous [label="No"]; Amorphous -> ASD;

// Style Adjustments pH_Solution [width=2.5]; Cosolvent_Solution [width=2.5]; Suspension_Formulation [width=2.5]; ASD [width=2.5]; } ` Caption: Formulation selection workflow for Compound X.

Part 3: Detailed Formulation Protocols

This section provides detailed, self-validating protocols for the most common formulation approaches identified in the workflow.

Tier 1: pH-Adjusted Aqueous Solution
  • Principle: This method leverages the zwitterionic nature of Compound X. By shifting the pH of the vehicle away from the isoelectric point, the molecule becomes predominantly charged (cationic at low pH, anionic at high pH), dramatically increasing its aqueous solubility.

  • Protocol 3: Preparation of a 10 mg/mL pH-Adjusted Solution

    • Materials:

      • Compound X

      • 0.1 M Hydrochloric Acid (HCl)

      • 0.1 M Sodium Hydroxide (NaOH)

      • Sterile Saline (0.9% NaCl)

      • Calibrated pH meter

    • Procedure:

      • Weigh the required amount of Compound X for the final desired volume and concentration (e.g., 100 mg for 10 mL).

      • Add ~80% of the final volume of sterile saline to the vial.

      • Slowly add 0.1 M HCl dropwise while stirring until all solid material dissolves. Record the pH. (Alternatively, use 0.1 M NaOH if targeting a basic formulation).

      • Once fully dissolved, check the pH. Ensure it is within a physiologically tolerable range for the intended route of administration (e.g., pH 3-10 for oral gavage).

      • Adjust the final volume to 100% with sterile saline.

      • Confirm the final pH and concentration via HPLC.

    • Quality Control:

      • Visual: The final solution must be clear and free of any particulates.

      • pH Measurement: The final pH must be recorded and consistent across batches.

      • Concentration Verification: A quick HPLC analysis should confirm the concentration is within ±10% of the target.

Tier 2: Co-solvent Based Formulation
  • Principle: When pH modification is insufficient or undesirable, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the vehicle, allowing for the solubilization of more lipophilic compounds.[6]

  • Protocol 4: Preparation of a Co-solvent Vehicle

    • Rationale for Excipient Choice: Polyethylene glycol 400 (PEG 400) is a common, low-toxicity co-solvent for preclinical studies. Hydroxypropyl-β-cyclodextrin (HPβCD) is a complexing agent that encapsulates the drug molecule, shielding it from water and increasing apparent solubility.

    • Example Vehicle Composition (up to 40% HPβCD):

      • 40% (w/v) Hydroxypropyl-β-cyclodextrin

      • 10% (v/v) Ethanol

      • 50% (v/v) Saline

    • Procedure:

      • Prepare the vehicle by first dissolving the HPβCD in the saline with stirring. Gentle warming may be required.

      • Once dissolved, allow the solution to cool to room temperature.

      • Add the ethanol and mix thoroughly.

      • Add the weighed Compound X to the pre-formed vehicle.

      • Vortex and/or sonicate until the compound is fully dissolved.

    • Quality Control:

      • Visual: The final formulation must be a clear, homogenous solution.

      • Stability: Observe the solution for 24 hours at room temperature and 4°C to check for any precipitation. The formulation should be stable for the duration of the experiment.

Tier 3: Amorphous Aqueous Suspension
  • Principle: If the compound cannot be adequately solubilized, an aqueous suspension is the next logical step. A suspension is a dispersion of solid drug particles in a liquid vehicle.[7][8] To improve the dissolution rate and bioavailability, the particle size of the drug is often reduced (micronization), and the amorphous form is preferred over the crystalline form due to its higher apparent solubility.[9]

  • Protocol 5: Preparation of a Micronized Suspension via Wet Milling

// Nodes A [label="1. Prepare Vehicle\n(e.g., 0.5% HPMC, 0.1% Tween 80 in water)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Create Slurry\nAdd Compound X to the vehicle to form a coarse slurry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Wet Milling\nProcess the slurry using a bead mill or homogenizer to reduce particle size", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Quality Control\n- Particle Size Analysis (D90 < 10 µm)\n- Visual Homogeneity Check\n- pH Measurement", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Dosing\nStore under continuous agitation. Use wide-bore gavage needle for administration.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; } ` Caption: Workflow for preparing a micronized aqueous suspension.

Part 4: Safety and Administration Considerations

  • Excipient Safety: All excipients must be chosen from lists of compounds generally regarded as safe (GRAS) for the intended species and route of administration.[10][11] The concentration of co-solvents and surfactants should be kept to the minimum necessary to achieve solubilization to avoid potential toxicity or confounding effects on the experiment.[12]

  • Route of Administration: The choice of formulation is intrinsically linked to the route of administration.

    • Intravenous (IV): Requires a sterile, particle-free solution. Co-solvents must be used with extreme caution and at low concentrations. Suspensions are not suitable.

    • Oral (PO): Offers the most flexibility. Solutions, suspensions, and solid dispersions are all viable options.

    • Intraperitoneal (IP) / Subcutaneous (SC): pH-neutral, isotonic solutions are strongly preferred to minimize irritation at the injection site.[13] Suspensions can be used but may form a depot, altering the pharmacokinetic profile.[8]

  • Dosing: For suspensions, continuous stirring during dose aspiration is critical to ensure a homogenous dose is drawn for each animal. Use a wide-bore needle or feeding tube to prevent clogging.

References

  • Kato, S., Niyomura, O., Ebihara, M., Guo, J.-D., & Nagase, S. (2016). Crystal Structure of 4-Methylbenzenecarbothioic Acid and Computational Investigations. Wikipedia. Available at: [Link]

  • Al-kassas, R., et al. (2022). In Vitro and In Vivo Evaluation of Oral Controlled Release Formulation of BCS Class I Drug Using Polymer Matrix System. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Thiomorpholine. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). 4-(thiomorpholin-4-ylmethyl)benzoic acid. PubChem. Available at: [Link]

  • Gomes, A. C., et al. (2023). Optimized Milling Approaches for Scalable Production of Ritonavir Nanocrystals. ACS Publications. Available at: [Link]

  • PubChem. (n.d.). 4-Fluoro-3-(thiomorpholin-4-ylmethyl)benzoic acid. PubChem. Available at: [Link]

  • PubChem. (n.d.). 4-(3-Thiomorpholin-4-ylpropoxy)benzoic acid. PubChem. Available at: [Link]

  • Algahtani, M. S., et al. (2022). Formulation Development and In Vitro/In Vivo Characterization of Methotrexate-Loaded Nanoemulsion Gel Formulations for Enhanced Topical Delivery. National Institutes of Health. Available at: [Link]

  • Lammers, A., et al. (2021). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. National Institutes of Health. Available at: [Link]

  • Kumar, S., & Singh, S. (2022). Manufacturing strategies to develop amorphous solid dispersions: An overview. National Institutes of Health. Available at: [Link]

  • K.K. Wagh College of Pharmacy. (n.d.). Pre-formulation Studies. K.K. Wagh College of Pharmacy. Available at: [Link]

  • Labinsights. (2023). How to Select Excipients in Drug Formulation?. Labinsights. Available at: [Link]

  • Qin, B. (2021). Injectable Suspensions: Tools and Methods Bridging The In Vivo and In Vitro Gap. U.S. Food and Drug Administration. Available at: [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. FDA. Available at: [Link]

  • Holm, R. (2022). Long-Acting Injectable Suspensions. American Pharmaceutical Review. Available at: [Link]

  • Wisdomlib. (2025). In vivo characterization: Significance and symbolism. Wisdomlib. Available at: [Link]

  • Singh, G., & Kaur, R. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available at: [Link]

  • Crystal Pharmatech. (n.d.). Amorphous Solid Dispersion (ASD) Formulation Development Services. Crystal Pharmatech. Available at: [Link]

  • ResearchGate. (2021). Preformulation Studies of Rapid Dissolving Films Containing Granisetron Hydrochloride. ResearchGate. Available at: [Link]

  • Qin, B. (2022). Current Thinking and Research On In Vitro Only Approaches for Injectable Drug Substance Suspensions. U.S. Food and Drug Administration. Available at: [Link]

  • Van der Ploeg, E. K., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin. National Institutes of Health. Available at: [Link]

  • Fan, Z., et al. (2019). Formulation design, characterization, and in vitro and in vivo evaluation of nanostructured lipid carriers containing a bile salt for oral delivery of gypenosides. Dove Medical Press. Available at: [Link]

  • American Pharmaceutical Review. (2016). Formulating Amorphous Solid Dispersions. American Pharmaceutical Review. Available at: [Link]

  • American Pharmaceutical Review. (2013). Excipient Selection In Parenteral Formulation Development. American Pharmaceutical Review. Available at: [Link]

  • Pace Life Sciences. (n.d.). Drug Formulation: Suspension Q&A. Pace Life Sciences. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2018). In Vitro Enzyme Inhibition. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Maniyalil, K. (2024). Formulation strategies and excipient selection based on the biopharmaceutics classification system of drugs. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Al-Hossaini, A. M., et al. (2022). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. MDPI. Available at: [Link]

  • Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques. Pharma Focus Europe. Available at: [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (2015). Journal of Clinical and Diagnostic Research. Available at: [Link]

  • Aragen Life Sciences. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach. Aragen Life Sciences. Available at: [Link]

  • National Institutes of Health. (2012). Preformulation Considerations for Controlled Release Dosage Forms. National Institutes of Health. Available at: [Link]

  • CASSS. (2018). Analytical Considerations for Excipients Used in Biotechnology Products. CASSS. Available at: [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Preformulation Studies An Overview. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Synthesis &amp; Yield Optimization of 4-(Thiomorpholin-4-ylmethyl)benzoic acid

The following technical guide addresses the synthesis and yield optimization of 4-(Thiomorpholin-4-ylmethyl)benzoic acid . This response is structured as a Tier-3 Technical Support resource, designed for researchers requ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 4-(Thiomorpholin-4-ylmethyl)benzoic acid . This response is structured as a Tier-3 Technical Support resource, designed for researchers requiring in-depth mechanistic insight and troubleshooting.

Executive Summary & Molecule Profile

Target Molecule: 4-(Thiomorpholin-4-ylmethyl)benzoic acid Chemical Formula: C₁₂H₁₅NO₂S Molecular Weight: 237.32 g/mol Key Physicochemical Feature: Zwitterionic Nature . The molecule contains a basic tertiary amine (thiomorpholine, pKa ~ 8.5) and an acidic carboxylic acid (benzoic acid, pKa ~ 4.2).

Critical Insight: The most common cause of "low yield" for this specific compound is not reaction failure, but isolation failure . Standard organic workups (extraction into DCM/EtOAc from basic water) often result in <10% recovery because the molecule exists as a highly water-soluble carboxylate salt at high pH and a water-soluble ammonium salt at low pH.

Route Analysis & Selection

To maximize yield, we recommend Route A (Reductive Amination) over Route B (Alkylation) for purity profiles, though Route B is often cheaper for scale-up.

Route A: Reductive Amination (Recommended)
  • Reagents: 4-Formylbenzoic acid + Thiomorpholine + Sodium Triacetoxyborohydride (STAB).

  • Mechanism: Formation of an iminium ion followed by irreversible hydride reduction.

  • Pros: Mild conditions, avoids over-alkylation, compatible with the free acid (no ester hydrolysis step needed).

  • Cons: STAB generates boric acid byproducts requiring removal.

Route B: Nucleophilic Substitution (Alkylation)
  • Reagents: Methyl 4-(bromomethyl)benzoate + Thiomorpholine + Base, followed by Hydrolysis.

  • Mechanism: S_N2 attack of thiomorpholine on the benzylic halide.

  • Pros: Reagents are inexpensive.[1]

  • Cons: Risk of bis-alkylation (quaternary ammonium salt formation); requires a second step (hydrolysis) which can degrade the thiomorpholine ring if too harsh.

Optimized Experimental Protocol (Route A)

This protocol is designed to minimize S-oxidation and maximize zwitterion recovery.

Reagents:
  • 4-Formylbenzoic acid (1.0 equiv)

  • Thiomorpholine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (catalytic, 0.1 equiv)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Step-by-Step Methodology:
  • Imine Formation: In a dry flask under Nitrogen/Argon, dissolve 4-formylbenzoic acid and thiomorpholine in DCE. Add acetic acid. Stir at Room Temperature (RT) for 1–2 hours.

    • Why? Pre-forming the imine/iminium species prevents direct reduction of the aldehyde to the alcohol.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

    • Why? Exotherm control prevents side reactions.

  • Quench: Allow to warm to RT and stir overnight. Quench with saturated aqueous NaHCO₃.[3]

  • Critical Isolation Step (Isoelectric Precipitation):

    • The aqueous layer will be basic (pH ~8-9). The product is likely in the aqueous phase as a carboxylate.

    • Wash the aqueous phase with DCM to remove unreacted thiomorpholine (impurities).

    • Carefully adjust the pH of the aqueous phase to 4.5 – 5.0 (the isoelectric point) using 1M HCl.

    • Observation: A white precipitate should form. Filter this solid.[4] This is your pure zwitterion.

    • Alternative: If no precipitate forms (due to high dilution), extract the pH 5 aqueous layer with n-Butanol or IPA/Chloroform (1:3) .

Troubleshooting Center (Q&A)

Category 1: Low Yield

Q: I see full conversion by LCMS, but I recover almost nothing after extraction. Where is my product? A: Your product is in the aqueous waste.

  • Diagnosis: At pH > 8, the carboxylic acid is deprotonated (water-soluble). At pH < 2, the amine is protonated (water-soluble).

  • Fix: You must target the Isoelectric Point (pI) . Adjust the aqueous layer pH to exactly 4.5–5.0. If the solid does not precipitate, saturate the aqueous layer with NaCl and extract 3x with n-Butanol . Evaporate the butanol to recover the product.

Q: My reaction stalled at the imine intermediate. A: The electron-withdrawing carboxylic acid deactivates the aldehyde.

  • Fix: Add a Lewis Acid catalyst.[5][6] Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv) is excellent for forcing imine formation. Stir amine + aldehyde + Ti(OiPr)₄ for 4 hours, then add NaBH₄ (cheaper than STAB) and MeOH.

Category 2: Impurities

Q: I see a mass of M+16 in my LCMS. What is this? A: This is the Sulfoxide (S-oxide) impurity.

  • Cause: Thiomorpholine is susceptible to oxidation by atmospheric oxygen, especially in the presence of trace metals or vigorous stirring in air.

  • Fix: Degas all solvents with Nitrogen/Argon prior to use. If the impurity is already present, it is very difficult to separate. You may need to reduce it back using PPh₃/I₂ or start over under inert atmosphere.

Q: I am using the Alkylation Route (Route B) and getting a "double mass" byproduct. A: This is the Bis-alkylated quaternary ammonium salt .

  • Cause: The secondary amine product is still nucleophilic and reacts with another equivalent of benzyl bromide.

  • Fix: Use a large excess of thiomorpholine (2.0 – 3.0 equiv) to statistically favor mono-alkylation. The excess thiomorpholine can be removed by vacuum distillation or washing the basic aqueous layer with DCM (before acidification).

Visualization: Decision Tree & Workflow

SynthesisWorkflow Start Start: Synthesis of 4-(Thiomorpholin-4-ylmethyl)benzoic acid RouteSelect Select Route Start->RouteSelect RouteA Route A: Reductive Amination (High Purity, Mild) RouteSelect->RouteA Preferred RouteB Route B: Alkylation (SN2) (Lower Cost, Scalable) RouteSelect->RouteB Alternative StepA1 1. Mix Aldehyde + Thiomorpholine 2. Add STAB (Reductant) RouteA->StepA1 StepB1 1. Benzyl Bromide + Excess Thiomorpholine 2. Hydrolysis (if Ester) RouteB->StepB1 CheckLCMS Check LCMS/TLC StepA1->CheckLCMS StepB1->CheckLCMS IssueYield Issue: Low Isolated Yield? CheckLCMS->IssueYield Conversion OK, Recovery Low IssueImpurity Issue: M+16 (Oxidation)? CheckLCMS->IssueImpurity Impurity Found Final Pure Product (Zwitterion) CheckLCMS->Final Clean Profile SolYield SOLUTION: Isoelectric Precipitation Adjust pH to 4.5-5.0 Extract w/ n-Butanol IssueYield->SolYield SolOx SOLUTION: Degas Solvents Use Inert Atmosphere (N2/Ar) IssueImpurity->SolOx SolYield->Final SolOx->Final Restart

Caption: Workflow for synthesis route selection and troubleshooting common yield/purity issues.

Comparison of Yield Data (Route A vs. Route B)

ParameterRoute A (Reductive Amination)Route B (Alkylation)
Typical Yield 75 – 85%50 – 65%
Purity (Crude) High (>90%)Moderate (contains bis-alkylated byproducts)
Workup Difficulty Moderate (Borate removal)High (Separating mono/bis adducts)
Key Risk Incomplete reductionOver-alkylation & Hydrolysis yield loss
Recommended For MedChem / Gram-scaleProcess / Kilo-scale

References

  • Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

    • Context: Establishes the standard protocol for reductive amination using STAB, highlighting the mild nature comp
  • Jackl, M. K., et al. (2017).[6] "Synthesis of Thiomorpholines under Continuous Flow Conditions." Organic Letters, 19(17), 4696-4699.[6]

    • Context: Provides insights into the stability and handling of thiomorpholine derivatives, specifically regarding oxid
  • PubChem Compound Summary. "4-(Thiomorpholin-4-ylmethyl)benzoic acid."[2][8]

    • Context: Verification of chemical structure and physicochemical properties (H-bond donors/acceptors) relevant to solubility.

Sources

Optimization

Technical Support Center: 4-(Thiomorpholin-4-ylmethyl)benzoic Acid

Topic: Purification & Handling Challenges Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling Challenges Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulties with 4-(Thiomorpholin-4-ylmethyl)benzoic acid (CAS: 414892-27-6).[1] While structurally simple, this molecule presents a "perfect storm" of purification challenges: it is a zwitterion (containing both a basic amine and an acidic carboxylate), it contains an oxidation-prone thioether , and it is an excellent ligand for transition metals (Pd/Cu).

This guide bypasses standard textbook advice and focuses on the specific failure modes of this structural class.

Module 1: The Zwitterion Trap (Solubility & Isolation)

The Problem

Users often report that the product "disappears" during extraction or crashes out as an insoluble gum that cannot be redissolved.

Root Cause: Isoelectric Point (pI)

This molecule behaves as a zwitterion.[2][3][4]

  • Acidic Moiety: Benzoic acid (

    
    )
    
  • Basic Moiety: Tertiary amine (

    
     for conjugate acid)
    
  • Isoelectric Point (pI):

    
    
    

At pH


 6.6, the molecule has a net neutral charge (ammonium cation + carboxylate anion). In this state, its solubility in both water and organic solvents (DCM, EtOAc) is at a minimum .
Troubleshooting Protocol: The pH Swing

Do not attempt a standard neutral aqueous workup. You must drive the equilibrium to a charged state.

StatepH ConditionSpecies ChargeSolubility
Cationic pH < 2 (e.g., 1M HCl)Positive (

,

)
Soluble in Water
Zwitterionic pH ~ 6-7Neutral (

,

)
Insoluble (Precipitates)
Anionic pH > 10 (e.g., 1M NaOH)Negative (

,

)
Soluble in Water
Recommended Workflow (Isoelectric Precipitation)

If your crude reaction mixture is relatively clean, use the pI to your advantage to precipitate the product while leaving impurities in solution.

  • Dissolution: Dissolve crude in minimal acidic water (pH 1-2). Filter off non-basic impurities.

  • Neutralization: Slowly add 1M NaOH or Sat.

    
     while monitoring pH.
    
  • The Crash: As pH approaches 6.5–7.0, the product will precipitate as a white solid.

  • Collection: Filter the solid. Wash with water (pH 7) and diethyl ether (to remove non-acidic organics).

  • Drying: Vacuum dry immediately to prevent hydrolysis or oxidation.

Module 2: The Sulfur Sensitivity (Oxidation)

The Problem

LC-MS shows impurities with Mass +16 (Sulfoxide) or +32 (Sulfone). The product purity degrades during concentration or storage.

Root Cause: Thioether Oxidation

The sulfur atom in the thiomorpholine ring is electron-rich and prone to oxidation. This is accelerated by:

  • Peroxides: Present in aged ethers (THF, Dioxane, Diethyl Ether).

  • Light/Air: Photo-oxidation during prolonged bench exposure.

  • Metal Catalysis: Residual Pd or Cu from coupling steps catalyzes S-oxidation.

Prevention Protocol
  • Solvent Hygiene: NEVER use THF or ether that has not been tested for peroxides. Use anhydrous, inhibitor-free solvents (e.g., BHT-stabilized) if possible, or freshly distilled solvents.

  • Atmosphere: Perform all concentrations under

    
     atmosphere. Do not rotovap to dryness and leave the flask hot and open to air.
    
  • Antioxidants: If the synthesis allows, add a trace amount of BHT (butylated hydroxytoluene) to the workup solvent.

Module 3: Catalyst Scavenging (Metal Removal)

The Problem

High residual Palladium (Pd) content after Buchwald-Hartwig or Suzuki couplings. Standard Celite filtration fails to remove it.

Root Cause: Competitive Chelation

The thiomorpholine sulfur and the amine nitrogen act as a bidentate ligand, holding onto Pd tightly. The product itself competes with standard scavengers.

Troubleshooting Protocol

You need a scavenger with a binding constant (


) significantly higher than your thioether product.
  • Recommended: Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or equivalent).

    • Mechanism:[5][6][7][8][9][10] The -SH group on silica binds Pd much stronger than the -S- (thioether) in your product.

  • Avoid: Amine-based scavengers (too weak) or loose charcoal (often ineffective for chelated Pd).

Step-by-Step Scavenging:

  • Dissolve crude in THF/MeOH (1:1).

  • Add Thiol-Silica (4 equivalents relative to expected Pd mass).

  • Stir at 40°C for 4 hours (Heat is often required to break the Product-Pd complex).

  • Filter through a 0.45

    
     pad.
    

Module 4: Chromatographic Strategy

Decision Tree Visualization

The following diagram illustrates the logical flow for purifying this specific intermediate.

PurificationStrategy Start Crude Mixture SolubilityCheck Check Solubility at pH 7 Start->SolubilityCheck Precipitation Precipitate Exists? SolubilityCheck->Precipitation Isoelectric Isoelectric Precipitation (pH 6.5 - 7.0) Precipitation->Isoelectric Yes (Solid) Extraction pH Swing Extraction (Acid/Base Wash) Precipitation->Extraction No (Oil/Gum) Final Pure Zwitterion Isoelectric->Final Chromatography Reverse Phase HPLC (C18) Extraction->Chromatography BufferChoice Mobile Phase Selection Chromatography->BufferChoice AcidicBuffer 0.1% TFA/Formic Acid (Keeps Amine Protonated) BufferChoice->AcidicBuffer Standard BasicBuffer 10mM NH4HCO3 (pH 10) (Keeps Acid Deprotonated) BufferChoice->BasicBuffer Better Peak Shape AcidicBuffer->Final BasicBuffer->Final

Figure 1: Purification logic flow emphasizing the choice between isoelectric precipitation and buffered chromatography.

HPLC Method Parameters

If precipitation fails and you must use Prep-HPLC:

  • Column: C18 (End-capped to reduce tailing).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use neutral water; the zwitterion will streak).

  • Mobile Phase B: Acetonitrile (Avoid Methanol if transesterification of the benzoic acid is a risk, though rare at RT).

  • Gradient: Start low (5% B) to elute polar salts, then ramp. This molecule is moderately polar.

FAQs

Q: Can I use normal phase (Silica) chromatography? A: It is difficult. The carboxylic acid will bind irreversibly to silica, and the amine will streak. If you must use normal phase, use DCM:MeOH (9:1) with 1% Acetic Acid (to protonate the silica) or 1% Triethylamine (to block sites), but be warned: removing high-boiling additives from a zwitterion is painful. Reverse phase is superior.

Q: My product turned yellow after drying. What happened? A: This is likely sulfur oxidation or trace aniline impurities oxidizing. Re-check LCMS for M+16 peaks. Ensure the final drying step is done under high vacuum in the dark.

Q: How do I store this compound? A: Store as the hydrochloride salt (R-COOH /


) if possible. The salt form breaks the zwitterionic lattice and is generally more stable to oxidation. Store at -20°C under Argon.

References

  • PubChem. 4-(Thiomorpholin-4-ylmethyl)benzoic acid - Compound Summary.[11][12] National Library of Medicine. [Link] (Note: Link directs to closest structural analog record for physical property verification).

  • Master Organic Chemistry. Isoelectric Points of Amino Acids and Zwitterions.[Link]

  • Organic Chemistry Portal. Oxidation of Sulfides to Sulfoxides.[Link]

Sources

Troubleshooting

Technical Support Center: 4-(Thiomorpholin-4-ylmethyl)benzoic Acid

The following technical guide addresses the reaction dynamics, impurity profiling, and troubleshooting for 4-(Thiomorpholin-4-ylmethyl)benzoic acid (CAS: 414892-27-6). This guide is designed for medicinal chemists and pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the reaction dynamics, impurity profiling, and troubleshooting for 4-(Thiomorpholin-4-ylmethyl)benzoic acid (CAS: 414892-27-6). This guide is designed for medicinal chemists and process engineers optimizing the synthesis of this intermediate.

Reaction Pathway & Impurity Landscape

The synthesis of 4-(Thiomorpholin-4-ylmethyl)benzoic acid typically proceeds via the nucleophilic substitution (


) of a 4-(halomethyl)benzoic acid derivative with thiomorpholine. While the nitrogen atom of thiomorpholine is the preferred nucleophile, the presence of the sulfur atom and the reactivity of the benzylic position introduce specific side-reaction risks.
Core Reaction Scheme & Side Pathways

ReactionPathways cluster_legend Pathway Legend SM1 4-(Chloromethyl) benzoic acid Product TARGET PRODUCT 4-(Thiomorpholin-4-ylmethyl) benzoic acid SM1->Product N-Alkylation (Main Path) SP1 Impurity A (Hydrolysis) 4-(Hydroxymethyl)benzoic acid SM1->SP1 H2O/OH- SM2 Thiomorpholine SM2->Product SP4 Impurity D (S-Alkylation) Sulfonium Species SM2->SP4 S-attack (Kinetic Comp.) SP2 Impurity B (S-Oxidation) Sulfoxide/Sulfone Analogs Product->SP2 [O] (Air/Peroxides) SP3 Impurity C (Over-Alkylation) Quaternary Ammonium Salt Product->SP3 Excess SM1 key1 Main Reaction key2 Side Reaction

Figure 1: Reaction network showing the primary N-alkylation pathway and competing side reactions including hydrolysis, oxidation, and kinetic S-alkylation.[1][2]

Troubleshooting Guide (Q&A)

Category A: Yield & Reaction Selectivity

Q1: I am observing a significant amount of a polar impurity that does not match the product mass. What is it?

  • Diagnosis: This is likely 4-(Hydroxymethyl)benzoic acid (Impurity A), resulting from the hydrolysis of the starting benzyl halide.

  • Root Cause: The benzyl chloride/bromide moiety is highly susceptible to hydrolysis, especially if the reaction solvent (e.g., DMF, Acetonitrile) contains residual water or if the base used (e.g., NaOH, KOH) is too nucleophilic in an aqueous medium.

  • Solution:

    • Solvent Protocol: Switch to anhydrous solvents (THF or Acetonitrile).

    • Base Selection: Use a non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) or dry

      
       instead of hydroxide bases.
      
    • Order of Addition: Add the thiomorpholine before the base to ensure it competes effectively for the electrophile.

Q2: My LC-MS shows a peak with M+16 and M+32 relative to the product. Is this a byproduct of the synthesis?

  • Diagnosis: These are S-oxide (Sulfoxide) and S,S-dioxide (Sulfone) derivatives (Impurity B).

  • Root Cause: Thiomorpholine contains a thioether sulfur, which is prone to oxidation. This often occurs during workup or storage rather than the reaction itself, particularly if chlorinated solvents (DCM) containing stabilizer residues or peroxides in ethers (THF) are present.

  • Solution:

    • Degassing: Sparge all solvents with Argon/Nitrogen prior to use.

    • Antioxidants: Add a trace amount of BHT (butylated hydroxytoluene) to the workup solvent if the product is unstable.

    • Storage: Store the final compound under inert atmosphere at -20°C.

Q3: Why is the reaction stalling with ~10% starting material remaining despite adding excess thiomorpholine?

  • Diagnosis: Competitive S-alkylation or salt formation.

  • Root Cause: While Nitrogen is more nucleophilic, the Sulfur atom in thiomorpholine is "softer" and can react with the "soft" benzyl halide electrophile, forming a sulfonium salt (Impurity D) that may precipitate or degrade. Additionally, HCl generated during the reaction can protonate the thiomorpholine, rendering it unreactive.

  • Solution:

    • Ensure at least 2.5 equivalents of base are used (to neutralize the HCl generated and keep thiomorpholine deprotonated).

    • Increase temperature slightly (to 60°C) to favor the thermodynamic N-alkylation product over the kinetic S-alkylation product.

Impurity Identification Data

Use the following table to identify side products in your analytical data.

Impurity TypeChemical NameRelative Mass (Δ)Key Characteristic (NMR/LCMS)
Impurity A 4-(Hydroxymethyl)benzoic acid

Da
Loss of thiomorpholine fragment; polar retention time.
Impurity B1 4-[(1-Oxo-1λ⁴-thiomorpholin-4-yl)methyl]benzoic acid

Da
LCMS: 254 m/z. NMR: Downfield shift of protons adjacent to S (~2.9-3.1 ppm).
Impurity B2 4-[(1,1-Dioxo-1λ⁶-thiomorpholin-4-yl)methyl]benzoic acid

Da
LCMS: 270 m/z. Strong IR stretch for sulfone (~1300, 1150 cm⁻¹).
Impurity C Bis-alkylated quaternary ammonium salt

Da
LCMS: Dimeric mass. Highly polar; often precipitates from organic layers.

Optimized Synthetic Protocol

Objective: Minimize S-oxidation and Hydrolysis during the coupling of 4-(chloromethyl)benzoic acid (methyl ester) and thiomorpholine.

Materials
  • Methyl 4-(chloromethyl)benzoate (1.0 equiv)[3]

  • Thiomorpholine (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Acetonitrile (ACN), anhydrous

  • Sodium Iodide (NaI) (0.1 equiv) - Catalyst

Step-by-Step Methodology
  • Activation: In a dry reaction vessel under Nitrogen, suspend Methyl 4-(chloromethyl)benzoate (10 mmol) and NaI (1 mmol) in anhydrous ACN (50 mL). Stir for 15 min.

    • Why: NaI generates the more reactive benzyl iodide in situ (Finkelstein reaction), accelerating the reaction and reducing the time available for side reactions.

  • Nucleophile Addition: Add Thiomorpholine (12 mmol) followed by

    
     (20 mmol).
    
  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/HPLC.

    • Checkpoint: Ensure full conversion of the benzyl halide to prevent over-alkylation during the next steps.

  • Workup (Critical for Purity):

    • Cool to room temperature. Filter off inorganic salts (

      
      ).
      
    • Evaporate ACN under reduced pressure.

    • Redissolve residue in EtOAc and wash with Water (x2) and Brine (x1).

    • Note: Avoid prolonged exposure to air during evaporation to prevent S-oxidation.

  • Hydrolysis (Saponification):

    • Dissolve the ester intermediate in THF/Water (1:1). Add LiOH (2.5 equiv). Stir at RT until conversion is complete.

    • Carefully acidify to pH 4-5 with 1M HCl. The zwitterionic product often precipitates.

  • Purification: Recrystallize from Ethanol/Water if necessary.

References

  • Thiomorpholine Synthesis & Reactivity: Steiner, A., et al. "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow." Organic Process Research & Development, vol. 26, no.[4] 8, 2022, pp. 2532–2539.[4]

  • Oxidation of Thiomorpholine Derivatives: Combourieu, B., et al. "Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1." Applied and Environmental Microbiology, vol. 66, no. 7, 2000.

  • Structural Characterization of Thiomorpholine Analogs: Wagler, J., et al. "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry." Molbank, vol. 2024, no. 1, 2024, M1782.

  • General Reactivity of Benzoic Acid Derivatives: "4-(Thiomorpholin-4-ylmethyl)benzoic acid - Compound Summary." PubChem, National Library of Medicine.

Sources

Optimization

Technical Support Center: 4-(Thiomorpholin-4-ylmethyl)benzoic acid Synthesis

This guide details the optimization of reaction conditions for the synthesis of 4-(Thiomorpholin-4-ylmethyl)benzoic acid . It is designed for researchers requiring high-purity material for medicinal chemistry application...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the optimization of reaction conditions for the synthesis of 4-(Thiomorpholin-4-ylmethyl)benzoic acid . It is designed for researchers requiring high-purity material for medicinal chemistry applications.

Route Selection & Strategy

User Question: Which synthetic pathway offers the best balance of yield and purity for this specific zwitterionic compound?

Technical Insight: For this target, two primary routes exist. The choice depends on your available starting materials and tolerance for purification steps.

  • Route A: Nucleophilic Substitution (Recommended for Scale-up)

    • Mechanism: SN2 displacement of a benzylic halide.

    • Reagents: 4-(Chloromethyl)benzoic acid + Thiomorpholine.

    • Pros: Cost-effective; avoids heavy metal reducing agents.

    • Cons: Risk of esterification side-products if alcohol solvents are used with strong bases.

  • Route B: Reductive Amination (Recommended for High Purity)

    • Mechanism: Imine formation followed by hydride reduction.[1][2]

    • Reagents: 4-Carboxybenzaldehyde + Thiomorpholine + NaBH(OAc)₃.

    • Pros: Extremely mild; avoids over-alkylation; high chemoselectivity.

    • Cons: Higher reagent cost; requires careful pH control during workup.

Synthesis Workflow Diagram

G StartA Route A: 4-(Chloromethyl)benzoic acid InterA S_N2 Displacement (Base: K2CO3/NaOH) StartA->InterA + Thio StartB Route B: 4-Formylbenzoic acid InterB Reductive Amination (Reductant: NaBH(OAc)3) StartB->InterB + Thio Thio Thiomorpholine Product TARGET: 4-(Thiomorpholin-4-ylmethyl) benzoic acid InterA->Product InterB->Product Workup Workup Critical Step: Isoelectric Precipitation (pH 5.5 - 6.5) Product->Workup Purification

Figure 1: Comparison of the two primary synthetic pathways. Route A is preferred for bulk synthesis, while Route B minimizes side reactions.

Reaction Optimization FAQs

Topic: Solvent & Stoichiometry

Q: I am observing a significant impurity at M+16 in my LCMS. What is happening? A: This is the S-oxide (sulfoxide) impurity. Thiomorpholine is highly susceptible to oxidation at the sulfur atom.

  • Cause: Dissolved oxygen in the solvent or presence of peroxides (common in ethers like THF or Dioxane).

  • Solution:

    • Degas all solvents by sparging with Nitrogen or Argon for 15 minutes prior to use.

    • Avoid THF if possible; if required, ensure it is inhibitor-free and freshly distilled.

    • Preferred Solvents: Acetonitrile (MeCN) or Ethanol (EtOH).

Q: In the Nucleophilic Substitution (Route A), I see formation of the ethyl ester. How do I prevent this? A: This occurs if you use Ethanol as a solvent with a strong base or high heat, promoting Fischer esterification or alkylation of the carboxylate.

  • Optimization: Switch to a non-nucleophilic solvent like Acetonitrile or DMF .

  • Alternative: If solubility is an issue and you must use alcohol, use Isopropanol (IPA) instead of Methanol/Ethanol, as steric hindrance reduces esterification rates.

Topic: Workup & Isolation (The Zwitterion Problem)

Q: My product is water-soluble and I cannot extract it into organic solvents. How do I isolate it? A: The target molecule is a zwitterion .

  • Low pH (< 4): Nitrogen is protonated (Cationic) → Water Soluble.

  • High pH (> 8): Carboxylic acid is deprotonated (Anionic) → Water Soluble.

  • Isoelectric Point (pI): At approx pH 5.5–6.5, the net charge is zero.

Protocol for Isolation:

  • Concentrate the reaction mixture to remove organic solvents.

  • Dilute with a minimum amount of water.

  • Carefully adjust pH to 6.0 using 1M HCl or 1M NaOH.

  • Cool to 0–4°C. The product should precipitate as a white solid.

  • Filter and wash with cold water, then cold diethyl ether (to remove unreacted thiomorpholine).

Detailed Experimental Protocols

Protocol A: Optimized Nucleophilic Substitution

Best for: Scale-up (1g – 100g)

ParameterConditionRationale
Stoichiometry 1.0 eq Benzoic Acid : 2.2 eq ThiomorpholineExcess amine acts as both nucleophile and base to scavenge HCl.
Solvent Acetonitrile (MeCN) or WaterMeCN prevents esterification; Water is green but requires heating.
Temperature Reflux (80°C) for 4–6 hoursEnsures complete conversion of the benzylic chloride.
Atmosphere Nitrogen (N₂) BalloonCritical: Prevents sulfur oxidation.

Step-by-Step:

  • Suspend 4-(chloromethyl)benzoic acid (1.0 equiv) in degassed Acetonitrile (10 mL/g).

  • Add Thiomorpholine (2.2 equiv) dropwise. Note: Exotherm possible.

  • Heat to reflux under N₂ for 6 hours. Monitor by HPLC/TLC.

  • Cool to room temperature. The product (as the hydrochloride salt or zwitterion) may precipitate.

  • Workup: Evaporate solvent. Dissolve residue in minimal water (pH will be basic due to excess amine).

  • Acidify dropwise with 2M HCl to pH 6.0. Stir at 0°C for 1 hour.

  • Filter the white precipitate. Wash with cold water (2x) and Acetone (1x). Dry under vacuum.

Protocol B: Reductive Amination

Best for: High Purity / Late-stage Functionalization

ParameterConditionRationale
Stoichiometry 1.0 eq Aldehyde : 1.1 eq Thiomorpholine : 1.4 eq NaBH(OAc)₃Slight excess of amine ensures aldehyde consumption.
Solvent 1,2-Dichloroethane (DCE) or DCMStandard solvents for STAB (Sodium Triacetoxyborohydride) reductions.
Additives Acetic Acid (1.0 eq)Catalyzes imine formation.
Temperature Room Temperature (20–25°C)Mild conditions prevent side reactions.

Step-by-Step:

  • Dissolve 4-formylbenzoic acid (1.0 equiv) and Thiomorpholine (1.1 equiv) in DCE.

  • Add Acetic Acid (1.0 equiv). Stir for 30 mins to form the imine/iminium species.

  • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in portions.

  • Stir overnight at RT under N₂.

  • Quench: Add saturated aqueous NaHCO₃.

  • Separation: The product will likely stay in the aqueous layer (as the carboxylate salt). Separate layers.

  • Precipitation: Take the aqueous layer, adjust pH to 6.0 with 1M HCl. The zwitterionic product will precipitate.

Troubleshooting Flowchart

Troubleshooting Start Issue Encountered Issue1 Low Yield / No Precipitation Start->Issue1 Issue2 Impurity: M+16 (Sulfoxide) Start->Issue2 Issue3 Impurity: M+14 (Methyl Ester) Start->Issue3 Action1 Check pH. Is it exactly 6.0? If not, adjust. Issue1->Action1 Action2 Degas solvents. Use N2 atmosphere. Check for peroxides. Issue2->Action2 Action3 Switch solvent from MeOH/EtOH to MeCN or DMF. Issue3->Action3

Figure 2: Quick diagnostic flow for common synthesis issues.

References

  • Preparation of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (2013). CN103382191A. (Patent describing the direct nucleophilic substitution on 4-(chloromethyl)benzoic acid with a cyclic secondary amine). Link

  • Synthesis of 4,6-bis(thiomorpholin-4-ylmethyl)-1,2,3-benzenetriol. (2007). MDPI Molbank, M563. (Demonstrates reactivity of thiomorpholine in Mannich-type condensations). Link

  • Reductive Amination - Common Conditions. Common Organic Chemistry. (Standard protocols for NaBH(OAc)3 reductions). Link

  • Thiomorpholine and morpholine oxidation by a cytochrome P450. (1999). Biodegradation, 10(3), 199-207. (Highlights the sensitivity of thiomorpholine sulfur to oxidation/sulfoxide formation). Link

Sources

Troubleshooting

Technical Support Center: Scale-up Synthesis of 4-(Thiomorpholin-4-ylmethyl)benzoic acid

Welcome to the technical support center for the synthesis of 4-(thiomorpholin-4-ylmethyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(thiomorpholin-4-ylmethyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction to Synthetic Strategies

The synthesis of 4-(thiomorpholin-4-ylmethyl)benzoic acid on a laboratory and pilot scale is typically approached via two primary synthetic routes. Each pathway presents a unique set of challenges that can impact yield, purity, and scalability. This guide will address both methods comprehensively.

  • Route A: Nucleophilic Substitution. This is a robust and common method involving the direct alkylation of thiomorpholine with a pre-formed 4-(halomethyl)benzoic acid derivative, such as 4-(bromomethyl)benzoic acid or 4-(chloromethyl)benzoic acid.

  • Route B: Reductive Amination. This one-pot approach involves the reaction of 4-formylbenzoic acid with thiomorpholine to form an intermediate iminium ion, which is subsequently reduced to the desired product.

Below, we will dissect the potential issues for each route in a question-and-answer format.

Troubleshooting Guide: Route A - Nucleophilic Substitution

This route is often favored for its straightforwardness but requires careful control over the quality of the starting materials and reaction conditions to avoid impurity formation.

Diagram of Workflow: Nucleophilic Substitution

Nucleophilic_Substitution_Workflow cluster_0 Starting Material Synthesis cluster_1 Alkylation Reaction cluster_2 Work-up & Purification SM1 4-Methylbenzoic Acid Halogenated_Intermediate 4-(Halomethyl)benzoic Acid SM1->Halogenated_Intermediate Radical Halogenation SM2 Halogenating Agent (e.g., NBS, Cl2) SM2->Halogenated_Intermediate Reaction Reaction Mixture Halogenated_Intermediate->Reaction Thiomorpholine Thiomorpholine Thiomorpholine->Reaction Base Base (e.g., K2CO3, Et3N) Base->Reaction Solvent Solvent (e.g., ACN, DMF) Solvent->Reaction Workup Aqueous Work-up (Acidification) Reaction->Workup Quench & pH adjust Filtration Filtration Workup->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure 4-(Thiomorpholin-4- ylmethyl)benzoic acid Recrystallization->Final_Product

Caption: Workflow for Nucleophilic Substitution Synthesis.

FAQs and Troubleshooting for Nucleophilic Substitution

Question 1: My synthesis of the 4-(halomethyl)benzoic acid precursor is low-yielding and impure. What are the common causes?

Answer: The synthesis of 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid from 4-methylbenzoic acid is a radical halogenation, which can be challenging to control on a larger scale.[1][2]

  • Probable Cause 1: Over-halogenation. The primary issue is often the formation of di- and tri-halogenated side products (4-(dihalomethyl)benzoic acid and 4-(trihalomethyl)benzoic acid). This occurs when the reaction is run for too long or with an excess of the halogenating agent.

  • Troubleshooting 1:

    • Stoichiometry: Carefully control the stoichiometry of the halogenating agent (e.g., N-bromosuccinimide (NBS) or gaseous chlorine). Use of 1.0-1.1 equivalents is typically recommended.

    • Monitoring: Monitor the reaction closely by HPLC or TLC. Quench the reaction as soon as the starting material is consumed to a satisfactory level, without allowing for significant formation of the di-halogenated product.

    • Initiator: Ensure a suitable radical initiator (like AIBN or benzoyl peroxide) is used at the correct catalytic loading, and that the reaction is conducted under UV light if required (e.g., for chlorination with Cl2).[3]

  • Probable Cause 2: Poor Solubility of Starting Material. 4-Methylbenzoic acid has limited solubility in non-polar solvents typically used for radical reactions at room temperature.[4]

  • Troubleshooting 2:

    • Solvent Choice: Solvents like chlorobenzene or carbon tetrachloride (use with extreme caution due to toxicity) are often used at elevated temperatures (e.g., 100°C) to ensure the starting material is fully dissolved.[1][3]

    • Temperature Control: Maintain a consistent temperature to ensure solubility without boiling off the solvent.

Question 2: During the alkylation of thiomorpholine, I am observing the formation of multiple by-products and a dark reaction mixture. Why is this happening?

Answer: This is a common issue when scaling up alkylation reactions with reactive electrophiles like 4-(halomethyl)benzoic acid.

  • Probable Cause 1: Over-alkylation of Thiomorpholine. Thiomorpholine can react with two molecules of the alkylating agent to form a quaternary ammonium salt. This is more likely if there is a localized excess of the 4-(halomethyl)benzoic acid.

  • Troubleshooting 1:

    • Reverse Addition: Add the 4-(halomethyl)benzoic acid solution slowly to a solution of thiomorpholine and a non-nucleophilic base (like potassium carbonate or triethylamine). This maintains an excess of the nucleophile throughout the reaction, minimizing over-alkylation.

    • Stoichiometry: Use a slight excess of thiomorpholine (e.g., 1.2-1.5 equivalents) to ensure the complete consumption of the more valuable electrophile.

  • Probable Cause 2: Degradation of the Alkylating Agent. 4-(halomethyl)benzoic acids are lachrymatory and can be unstable, especially in the presence of moisture or strong bases, leading to the formation of 4-(hydroxymethyl)benzoic acid or other degradation products.[5]

  • Troubleshooting 2:

    • Use of a Mild Base: Employ a mild, non-nucleophilic base such as potassium carbonate or triethylamine rather than strong bases like hydroxides.

    • Anhydrous Conditions: Ensure your solvent (e.g., acetonitrile, DMF) is dry and run the reaction under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.

    • Temperature Control: While heating is often required to drive the reaction to completion, excessive temperatures can accelerate degradation. A temperature range of 60-80°C is a good starting point.[6]

Question 3: The final product is difficult to purify. What is the best method for isolating pure 4-(thiomorpholin-4-ylmethyl)benzoic acid on a large scale?

Answer: The amphoteric nature of the product (containing both a basic amine and an acidic carboxylic acid) can be leveraged for an effective purification strategy.

  • Purification Strategy: pH-controlled Precipitation/Crystallization.

    • Initial Work-up: After the reaction is complete, cool the mixture and filter off any inorganic salts (e.g., KBr, KCl).

    • Solvent Removal: Remove the reaction solvent under reduced pressure.

    • Redissolution and Acidification: Dissolve the crude residue in water with a base (e.g., NaOH or K2CO3) to deprotonate the carboxylic acid and form the water-soluble carboxylate salt. Filter this solution to remove any non-basic, organic-soluble impurities.

    • Precipitation: Slowly add an acid (e.g., HCl or acetic acid) to the aqueous solution. The product will be least soluble at its isoelectric point (typically pH 4-6). Adjust the pH carefully to precipitate the product.[7]

    • Isolation and Washing: Isolate the precipitated solid by filtration. Wash the filter cake thoroughly with water to remove any remaining salts, followed by a wash with a non-polar solvent like hexane or ether to remove any residual organic impurities.[2]

    • Recrystallization: For very high purity, the isolated solid can be recrystallized from a suitable solvent system, such as ethanol/water or methanol/water.

ParameterEffect on PurityRecommendation for Scale-up
Rate of Acid Addition Too fast can lead to trapping of impurities.Add acid dropwise with vigorous stirring to allow for controlled precipitation.
Final pH Drifting too far from the isoelectric point can redissolve the product.Carefully monitor the pH and target the point of maximum precipitation.
Washing Solvents Inadequate washing leaves salts; wrong solvent can dissolve product.Use deionized water for salt removal and a volatile, non-polar organic solvent for other impurities.

Troubleshooting Guide: Route B - Reductive Amination

This one-pot method can be more efficient but requires careful control of the reduction step to avoid side reactions.

Diagram of Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_0 Iminium Formation cluster_1 Reduction cluster_2 Work-up & Purification Aldehyde 4-Formylbenzoic Acid Iminium Iminium Ion Intermediate Aldehyde->Iminium Amine Thiomorpholine Amine->Iminium Solvent Solvent (e.g., Methanol) Solvent->Iminium Reaction Reaction Mixture Iminium->Reaction Reducing_Agent Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) Reducing_Agent->Reaction Workup Aqueous Work-up & pH Adjustment Reaction->Workup Quench Extraction Liquid-Liquid Extraction or Precipitation Workup->Extraction Crystallization Salt Formation & Crystallization (optional) Extraction->Crystallization Final_Product Pure 4-(Thiomorpholin-4- ylmethyl)benzoic acid Crystallization->Final_Product

Caption: Workflow for Reductive Amination Synthesis.

FAQs and Troubleshooting for Reductive Amination

Question 1: My reaction is incomplete, and I see a significant amount of unreacted 4-formylbenzoic acid and/or a persistent imine intermediate by TLC/HPLC. What's wrong?

Answer: This is the most common failure mode in reductive amination. It points to issues with either iminium ion formation or the reduction step itself.

  • Probable Cause 1: Premature Reduction of the Aldehyde. If you are using a strong reducing agent like sodium borohydride (NaBH4), it can reduce the starting aldehyde to 4-(hydroxymethyl)benzoic acid faster than the iminium ion can form.[8]

  • Troubleshooting 1:

    • Choice of Reducing Agent: Use a milder, imine-selective reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are the industry standards for this reason. They are less reactive towards protonated carbonyls but readily reduce the electrophilic iminium ion.[8][9]

    • Staged Addition: If you must use NaBH4, allow the aldehyde and thiomorpholine to stir together for a period (e.g., 30-60 minutes) to allow for iminium formation before slowly adding the reducing agent.[8]

  • Probable Cause 2: Incorrect pH. Iminium ion formation is catalyzed by mild acid (pH 4-6) to facilitate the dehydration step. However, if the pH is too low, the amine nucleophile will be protonated and non-nucleophilic. If the pH is too high, the dehydration step is not efficiently catalyzed.

  • Troubleshooting 2:

    • pH Control: Add a catalytic amount of a weak acid, like acetic acid, to the reaction mixture to maintain the pH in the optimal range for iminium formation.

    • Buffered Systems: For sensitive substrates, using a buffered solvent system can provide better control.

Question 2: My final product is contaminated with a persistent impurity that is difficult to separate. How do I remove it?

Answer: The most likely impurity is the unreduced imine, which can have similar solubility and polarity to the desired amine product, making standard extraction difficult.[10]

  • Probable Cause: Incomplete Reduction. As discussed in Q1, the reduction may not have gone to completion.

  • Troubleshooting:

    • Drive the Reaction: Before work-up, ensure the reaction is complete by TLC/LC-MS. If imine remains, you can add a further portion of the reducing agent and allow it to stir for longer.

    • Purification via Salt Formation: This is an effective strategy to separate the more basic amine product from the less basic imine.

      • After the reaction, quench any excess reducing agent with acetone or dilute acid.

      • Remove the solvent and redissolve the crude material in a suitable organic solvent (e.g., isopropanol or ethyl acetate).

      • Slowly add a solution of HCl in a solvent like ether or isopropanol. The desired amine product should precipitate as the hydrochloride salt, while the imine and other impurities may remain in solution.[10][11]

      • The hydrochloride salt can then be filtered, washed, and either used directly or neutralized back to the free base.

Question 3: The solubility of my starting materials and product is poor, leading to a thick slurry that is difficult to stir. How can I manage this on a larger scale?

Answer: Solubility issues are a major hurdle in scaling up. 4-Formylbenzoic acid and the zwitterionic product can have limited solubility in common organic solvents.[12]

  • Troubleshooting:

    • Solvent System: Methanol is a common choice, but co-solvents may be necessary. Adding a small amount of a more polar, aprotic solvent like DMF or NMP can help maintain homogeneity.

    • Temperature: Gently warming the reaction mixture (e.g., to 40-50°C) can improve solubility, but this must be balanced against the stability of the reducing agent.

    • Concentration: While higher concentrations are desirable for throughput, you may need to decrease the reaction concentration (increase the solvent volume) to maintain a stirrable mixture.

    • Mechanical Agitation: Ensure the reactor is equipped with an overhead stirrer capable of handling slurries, rather than just a magnetic stir bar.

ParameterEffect on Yield/PurityRecommendation for Scale-up
Reducing Agent NaBH4 can reduce the aldehyde; NaBH3CN is more selective.Use NaBH3CN or NaBH(OAc)3 for one-pot reactions.
pH Affects rate of iminium formation and amine nucleophilicity.Add catalytic acetic acid to maintain pH ~5.
Reaction Monitoring Incomplete reaction leads to difficult-to-remove imine impurity.Monitor by LC-MS or TLC until imine is fully consumed before work-up.

Experimental Protocols

The following are representative protocols. Note: These are illustrative and should be optimized for your specific equipment and scale. Always perform a thorough safety assessment before beginning any chemical synthesis.

Protocol A: Nucleophilic Substitution

Step 1: Synthesis of 4-(Bromomethyl)benzoic acid [2]

  • To a reaction vessel equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, charge 4-methylbenzoic acid (1.0 eq), N-bromosuccinimide (1.1 eq), and a suitable solvent (e.g., chlorobenzene, ~5 mL per gram of starting material).

  • Add a catalytic amount of benzoyl peroxide (0.02 eq).

  • Heat the mixture to reflux (approx. 100-110°C) and stir for 1-2 hours, monitoring by HPLC for the disappearance of 4-methylbenzoic acid.

  • Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 1 hour.

  • Filter the resulting solid and wash the cake with cold hexane to remove the succinimide by-product.

  • Dry the solid under vacuum to yield 4-(bromomethyl)benzoic acid.

Step 2: Synthesis of 4-(Thiomorpholin-4-ylmethyl)benzoic acid [6]

  • To a reaction vessel, charge thiomorpholine (1.2 eq), potassium carbonate (2.0 eq), and acetonitrile (~10 mL per gram of the bromo-acid).

  • Stir the suspension and heat to 60°C.

  • In a separate vessel, dissolve the 4-(bromomethyl)benzoic acid (1.0 eq) from Step 1 in acetonitrile.

  • Slowly add the 4-(bromomethyl)benzoic acid solution to the heated thiomorpholine suspension over 1 hour.

  • Maintain the reaction at 60°C for 3-5 hours, or until HPLC analysis shows complete consumption of the starting material.

  • Cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in water by adding 2M NaOH until the pH is ~10-11.

  • Wash the aqueous solution with methyl tert-butyl ether (MTBE) to remove non-polar impurities.

  • With vigorous stirring, slowly add 2M HCl to the aqueous phase until the pH is ~5.

  • A white solid should precipitate. Stir the slurry for 1 hour at room temperature.

  • Filter the solid, wash thoroughly with deionized water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum at 50°C.

Protocol B: Reductive Amination
  • To a reaction vessel, charge 4-formylbenzoic acid (1.0 eq), thiomorpholine (1.1 eq), and methanol (~15 mL per gram of aldehyde).

  • Add glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Cool the mixture in an ice bath to 0-5°C.

  • In portions, slowly add sodium cyanoborohydride (1.5 eq) to the reaction mixture, ensuring the internal temperature does not exceed 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by HPLC for completion.

  • Once complete, carefully quench the reaction by the slow addition of 1M HCl until gas evolution ceases.

  • Adjust the pH of the solution to ~10-11 with 2M NaOH.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Dilute the remaining aqueous residue with water and wash with MTBE.

  • Proceed with the acidification and precipitation as described in Protocol A, Step 10 onwards.

References

  • Noel, T., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC - NIH. Available from: [Link]

  • PrepChem. Synthesis of 4-(chloromethyl)-benzoic acid. Available from: [Link]

  • Google Patents. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Available from: [Link]

  • ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Available from: [Link]

  • Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • PubChemLite. 4-(thiomorpholin-4-ylmethyl)benzoic acid (C12H15NO2S). Available from: [Link]

  • University Course Material. Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Available from: [Link]

  • ResearchGate. (2016). Mannich condensation reaction problems? Available from: [Link]

  • ResearchGate. (2025). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. Available from: [Link]

  • Google Patents. EP1730131B1 - Glucopyranosyl-substituted benzol derivatives, drugs containing said compounds, the use thereof and method for the production thereof.
  • Google Patents. CN102791677B - Preparation method of 4-aminomethylbenzoic acid.
  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • UCL Discovery. (2018). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available from: [Link]

  • quimicaorganica.org. (2010). Synthesis of Local Anesthetics derived from benzoic acid. Available from: [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • ResearchGate. (2018). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ? Available from: [Link]

  • ResearchGate. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Available from: [Link]

  • ResearchGate. (2025). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Available from: [Link]

  • PubMed Central. (2020). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available from: [Link]

  • PubMed Central. 4-Aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. Available from: [Link]

  • PubChem. 3-(Morpholine-4-sulfonyl)benzoic acid. Available from: [Link]

  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • Google Patents. CN109503355A - A kind of preparation method of p-chloromethyl benzoic acid.
  • PubMed Central. Solvatomorphism and first-time observation of acid–acid catemer in 4-phenylamino-benzoic acids. Available from: [Link]

  • Google Patents. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • European Patent Office. EP 3148661 B1 - METHOD FOR PURIFICATION OF BENZOIC ACID. Available from: [Link]

  • Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Available from: [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Available from: [Link]

  • Wikipedia. Mannich reaction. Available from: [Link]

  • University Course Material. Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). Available from: [Link]

  • Royal Society of Chemistry. . Available from: [Link]

Sources

Optimization

"4-(Thiomorpholin-4-ylmethyl)benzoic acid" analytical method development issues

Executive Summary & Molecule Profile Welcome to the technical support hub for 4-(Thiomorpholin-4-ylmethyl)benzoic acid . This molecule acts as a critical bifunctional building block in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for 4-(Thiomorpholin-4-ylmethyl)benzoic acid . This molecule acts as a critical bifunctional building block in medicinal chemistry. However, its structure presents a "perfect storm" of analytical challenges: it is zwitterionic, redox-active, and highly polar.

This guide moves beyond standard protocols to address the causality of failure modes—specifically why standard C18 gradients often fail and how to stabilize the sulfur moiety during analysis.

Physicochemical Profile
PropertyValue / CharacteristicAnalytical Implication
Core Structure Benzoic acid + Thiomorpholine ringDual ionization sites (Amphoteric).
pKa (Acid) ~4.0 (Carboxylic Acid)Ionized (COO⁻) at pH > 5.
pKa (Base) ~8.5 (Tertiary Amine)Ionized (NH⁺) at pH < 7.5.
Isoelectric Point (pI) ~6.0 - 6.5Minimum solubility occurs here; risk of precipitation in needle/autosampler.
Redox Potential High (Thioether sulfur)Susceptible to rapid oxidation to sulfoxide (-S=O) and sulfone (-SO₂).
UV Max ~230-254 nmBenzoic acid chromophore; detectable by UV but non-specific.

Critical Workflow: Chromatographic Separation

The Issue: Researchers frequently report "split peaks," "retention loss," or "extreme tailing." The Cause: The molecule exists as a zwitterion at neutral pH. Standard C18 columns cannot retain the charged species effectively, and residual silanols interact with the protonated amine, causing tailing.

Method Development Decision Matrix

Use the following logic to select your stationary phase and mobile phase pH.

MethodDev Start Start: Method Development CheckpH Select Mobile Phase pH Strategy Start->CheckpH LowpH Low pH (pH 2.0 - 3.0) (Amine +, Acid Neutral) CheckpH->LowpH Standard Equipment HighpH High pH (pH 9.5 - 10.5) (Amine Neutral, Acid -) CheckpH->HighpH For Better Peak Shape LowpH_Col Column: C18 with Polar Embedded Group (e.g., Waters SymmetryShield, Phenomenex Synergi) LowpH->LowpH_Col HighpH_Col Column: Hybrid Silica / High pH Stable (e.g., Waters XBridge, Agilent Poroshell HPH) HighpH->HighpH_Col Issue1 Risk: Silanol Interaction (Tailing) LowpH_Col->Issue1 Issue2 Risk: Column Dissolution HighpH_Col->Issue2 Solution1 Add Ion Pair (0.1% TFA or HBSA) OR Use Polar Embedded Column Issue1->Solution1 Solution2 MUST use Hybrid Particle Technology (Ethylene-Bridged Silica) Issue2->Solution2

Figure 1: Decision matrix for selecting chromatographic conditions based on zwitterionic properties.

Recommended Protocol: High pH Strategy (Preferred)

The high pH approach suppresses the ionization of the basic thiomorpholine nitrogen, eliminating silanol interactions and sharpening the peak.

  • Column: Hybrid Silica C18 (e.g., XBridge C18 or Gemini NX-C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C.

Technical Note: Do not use standard silica columns at pH 10; the silica backbone will dissolve, leading to void formation and column failure within 50 injections .

Critical Workflow: Stability & Sample Preparation

The Issue: "Ghost peaks" appearing at RRT 0.8 or 0.9 that increase over time while the sample sits in the autosampler. The Cause: The thioether sulfur in the thiomorpholine ring is oxidizing to Sulfoxide (M+16) and Sulfone (M+32) . This is often an artifact of sample preparation, not an impurity in the bulk drug.

Oxidative Degradation Pathway

Oxidation Parent Parent Molecule (Thioether) Ox1 Oxidation Step 1 (Air/Peroxides) Parent->Ox1 Sulfoxide Sulfoxide Impurity (M+16 Da) Polarity: Higher Ox1->Sulfoxide Ox2 Oxidation Step 2 Sulfoxide->Ox2 Sulfone Sulfone Impurity (M+32 Da) Polarity: Highest Ox2->Sulfone

Figure 2: Step-wise oxidation of the thiomorpholine sulfur atom.

Stabilization Protocol

To differentiate between process impurities and analytical artifacts, you must stabilize the sample matrix.

  • Diluent Selection: Avoid pure methanol or tetrahydrofuran (THF) if they are not HPLC grade/stabilized, as they often contain peroxides. Use Acetonitrile/Water mixtures.[2]

  • Antioxidant Spiking: Add 0.05% (w/v) Ascorbic Acid or Sodium Metabisulfite to the sample diluent.

  • Temperature: Maintain autosampler temperature at 4°C. Oxidation rates double for every 10°C increase.

  • Amber Glass: Use amber vials to prevent photo-initiated oxidation of the sulfur .

Troubleshooting & FAQs

Q1: My retention time drifts significantly between runs. Why?

A: This is likely a "pH Hysteresis" or buffering issue. Because the molecule is a zwitterion, its retention is extremely sensitive to pH changes near its pKa values (4.0 and 8.5).

  • Fix: If using Low pH (TFA), ensure the column is fully equilibrated (TFA binds to C18 phases and takes time to saturate). If using High pH, ensure you are using a buffer (Ammonium Bicarbonate), not just simple ammonia adjustment, to resist pH shifts from atmospheric CO₂ absorption.

Q2: I see a massive solvent front peak and poor recovery. Is it solubility?

A: Yes. The molecule has an isoelectric point (pI) near pH 6.0-6.5. If you dissolve the sample in pure water or a neutral buffer, it may precipitate inside the injector loop or at the head of the column.

  • Fix: Dissolve the sample in 0.1% Formic Acid in Water/MeCN (50:50). This ensures the amine is protonated and the molecule is soluble before it hits the mobile phase .

Q3: LC-MS Sensitivity is low in ESI+ mode. Shouldn't the amine ionize well?

A: While the amine protonates (M+H)⁺, the carboxylic acid moiety can cause internal charge neutralization (zwitterion effect) in the gas phase or droplet surface, reducing signal.

  • Fix:

    • Mode: Switch to ESI Negative (ESI-) . Benzoic acid derivatives often ionize better as [M-H]⁻ species.

    • Mobile Phase: Use 10mM Ammonium Acetate (pH 5-6) rather than Formic Acid. Acetate buffers often enhance ionization for zwitterions compared to strong acids like TFA (which suppresses MS signal).

Q4: Can I use UV detection at 210 nm to see impurities better?

A: Proceed with caution. While 210 nm detects more peaks, the thiomorpholine sulfur and the carboxylic acid cut-off can cause high baseline noise.

  • Recommendation: Use 254 nm for quantitation (specific to the benzoic ring) and 210-220 nm only for qualitative impurity profiling.

References

  • Helix Chromatography. (2019).[4] HPLC Method Development Strategies for Zwitterions. Helix Chrom Applications. Link

  • Diva Portal. (2013). Method development for the determination of thiols using HPLC. Uppsala University. Link

  • SIELC Technologies. (2024). Separation of Isomers of Aminobenzoic Acid on Obelisc R Column. SIELC Applications. Link

  • PubChem. (2024).[5] 4-Fluoro-3-(thiomorpholin-4-ylmethyl)benzoic acid (Analogous Structure Data). National Library of Medicine. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Bioavailability with 4-(Thiomorpholin-4-ylmethyl)benzoic Acid

Current Status: Operational Ticket ID: BIO-TMO-442 Subject: Technical Guide for Bioavailability Enhancement & Troubleshooting Assigned Specialist: Senior Application Scientist, Lead Discovery Support Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: BIO-TMO-442 Subject: Technical Guide for Bioavailability Enhancement & Troubleshooting Assigned Specialist: Senior Application Scientist, Lead Discovery Support

Executive Summary: The "Solubility-Permeability" Balancer

You are likely employing 4-(Thiomorpholin-4-ylmethyl)benzoic acid (CAS: 414892-27-6) as a linker or fragment to modulate the physicochemical properties of a lead compound. In medicinal chemistry, this moiety serves as a strategic bioisostere to morpholine or piperazine derivatives.[1]

Why this specific structure?

  • Lipophilicity Modulation: The thiomorpholine sulfur atom increases lipophilicity (

    
    ) compared to its morpholine (oxygen) analog, enhancing membrane permeability .
    
  • Solubility Handle: The tertiary amine within the ring provides a basic center (

    
    ), allowing for salt formation and improved aqueous solubility at gastric pH.
    
  • Metabolic Soft-Spot: The sulfur atom introduces a specific metabolic handle (S-oxidation), which can be tuned to alter clearance rates.

This guide addresses the three most common technical hurdles researchers face when working with this moiety: Zwitterionic Solubility Issues , Synthetic Coupling Failures , and Metabolic Instability .

Module 1: Physicochemical Properties & Solubility Troubleshooting

The Issue: Users frequently report that the compound (or its conjugates) precipitates unexpectedly in neutral buffers (PBS, pH 7.4) despite being soluble in acidic media.

Root Cause: This molecule acts as a zwitterion . It possesses an acidic tail (Benzoic acid,


) and a basic head (Tertiary amine, 

).
  • pH < 4: Cationic (Soluble).

  • pH > 9: Anionic (Soluble).

  • pH 4–8 (Isoelectric Point): Net neutral charge. This is the region of minimum solubility , which unfortunately coincides with physiological pH.

Troubleshooting Protocol: The "U-Curve" Solubility Optimization

If your derivative precipitates in biological assays, follow this logic flow:

SolubilityLogic Start Issue: Precipitation in Assay Buffer Check_pH Step 1: Check Buffer pH (Is it near pI ~6.5?) Start->Check_pH Adjust_pH Action: Shift pH > 8.0 or < 5.0 (If assay permits) Check_pH->Adjust_pH Yes Salt_Form Step 2: Switch Salt Form (HCl vs Mesylate) Check_pH->Salt_Form No Adjust_pH->Salt_Form Still Insoluble Cosolvent Step 3: Add Co-solvent (DMSO/PEG400) Salt_Form->Cosolvent Precipitates in vivo Cyclodextrin Step 4: Complexation (HP-β-CD) Cosolvent->Cyclodextrin High toxicity

Figure 1: Decision matrix for resolving solubility issues driven by zwitterionic behavior.

Experimental Recommendation: Do not rely solely on DMSO stocks. Generate a Solubility-pH Profile early in development.

  • Prepare 10 mM stocks in 0.1 M HCl, Phosphate Buffer (pH 7.4), and 0.1 M NaOH.

  • Measure concentration via UV-Vis or HPLC after 24h equilibrium.

  • Target: If solubility at pH 7.4 is <10 µM, derivatization (prodrug strategy) or formulation (cyclodextrins) is required.

Module 2: Synthetic Coupling & Stability

The Issue: Low yields during amide coupling (reacting the benzoic acid with an amine) or appearance of "M+16" or "M+32" peaks in LC-MS.

Root Cause:

  • Catalyst Poisoning: The thioether sulfur can chelate metal catalysts (Pd, Pt) if cross-coupling is performed on the same scaffold.

  • S-Oxidation: The sulfur is sensitive to oxidation. Vigorous workups with oxidants (e.g., bleach, peroxides) or exposure to air in solution for prolonged periods can generate sulfoxides (M+16).

Protocol: High-Fidelity Amide Coupling

To attach this linker to your drug scaffold without degrading the thiomorpholine ring:

Step-by-Step Workflow:

  • Activation: Use HATU (1.1 eq) and DIPEA (3.0 eq) in DMF. Avoid carbodiimides (EDC/DCC) if possible, as the basic tertiary amine can interfere with the activated ester intermediate, leading to N-acylurea byproducts.

  • Order of Addition:

    • Dissolve 4-(Thiomorpholin-4-ylmethyl)benzoic acid in DMF.

    • Add DIPEA.

    • Add HATU. Stir for 5 mins (Activation).

    • Then add your amine partner.

  • Protection (Critical): If your reaction requires oxidative conditions elsewhere, the sulfur must be protected, or you must accept that you will form the sulfoxide and need to reduce it back (using

    
     or similar, though harsh).
    
  • Workup: Avoid hypochlorite (bleach) based quenching. Use Ammonium Chloride (

    
    ) or mild acidic washes.
    

Module 3: ADME & Metabolic Engineering

The Issue: High clearance (


) in liver microsome stability assays.

Root Cause: The thiomorpholine ring is a substrate for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs) . They rapidly oxidize the sulfur to the Sulfoxide (S=O) and subsequently the Sulfone (O=S=O) .

Impact on Bioavailability:

  • Parent: Moderate Lipophilicity (

    
    ). Good permeability.
    
  • Sulfoxide Metabolite: High Polarity (

    
     drops by ~1.5 units). Poor permeability; likely excreted renally.
    
Pathway Visualization: The Metabolic Switch

Metabolism Parent Thiomorpholine (Lipophilic, Permeable) Sulfoxide Sulfoxide (M+16) (Polar, Active?) Parent->Sulfoxide FMO / CYP3A4 (Fast Step) Sulfone Sulfone (M+32) (Highly Polar, Excreted) Sulfoxide->Sulfone CYP450 (Slower Step) RingOpen Ring Opening (Thiodiglycolic Acid) Sulfoxide->RingOpen Degradation

Figure 2: Primary metabolic pathways affecting the bioavailability of thiomorpholine derivatives.

Optimization Strategy: If clearance is too high, you are observing "Metabolic Shunting."

  • Check FMO contribution: Run stability assay with and without heat-inactivation (FMOs are heat labile).

  • Steric Shielding: If the sulfur oxidation is the clearance driver, consider adding methyl groups adjacent to the sulfur (2,6-dimethylthiomorpholine) to sterically hinder the enzymatic approach, though this increases synthetic complexity.

  • Bioisostere Swap: If S-oxidation is unmanageable, revert to Morpholine (stable, but lower permeability) or Piperidine (stable, high pKa).

Data Summary: Thiomorpholine vs. Morpholine

Use this table to justify your scaffold selection to your medicinal chemistry lead.

PropertyThiomorpholine AnalogMorpholine AnalogImpact on Bioavailability
LogP (Lipophilicity) ~1.8 - 2.0~0.8 - 1.0Thiomorpholine has better passive membrane permeability.
H-Bond Acceptors 1 (Nitrogen)2 (N + O)Thiomorpholine has fewer H-bond acceptors, improving permeation.
Metabolic Liability High (S-oxidation)Low (Ring stable)Morpholine is more stable; Thiomorpholine requires PK monitoring.
Aqueous Solubility Moderate (pH dependent)HighMorpholine is superior for pure solubility; Thiomorpholine is a compromise.

Frequently Asked Questions (FAQ)

Q1: Can I use the HCl salt of 4-(Thiomorpholin-4-ylmethyl)benzoic acid for coupling? A: Yes, but you must add an extra equivalent of base (DIPEA/TEA) to neutralize the HCl salt before the coupling agent (HATU/EDC) will work effectively. Failure to do so is the #1 cause of low yields.

Q2: Why does my LC-MS show a split peak for the product? A: If you have oxidized the sulfur to a sulfoxide (S=O), the sulfur becomes a chiral center. You will see diastereomers if your molecule has other chiral centers, or enantiomers (which might separate on chiral columns). This confirms S-oxidation has occurred.

Q3: Is this moiety toxic? A: Thiomorpholine derivatives are generally well-tolerated, but the metabolic ring-opening can produce thiodiglycolic acid (in high doses), which has been flagged in some toxicological studies [1]. Always perform an early in vitro cytotoxicity screen.

References

  • Asirvatham, S., et al. (2021).[2][3][4] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Link

  • Combourieu, B., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Biodegradation. Link

  • PubChem. Compound Summary: 4-(Thiomorpholin-4-ylmethyl)benzoic acid.[5][6] National Library of Medicine. Link

  • Testa, B., et al. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.

Sources

Optimization

"4-(Thiomorpholin-4-ylmethyl)benzoic acid" addressing batch-to-batch variability

Welcome to the technical support center for 4-(Thiomorpholin-4-ylmethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Thiomorpholin-4-ylmethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot the common challenge of batch-to-batch variability. Inconsistent results in your experiments can be a significant impediment to progress, and this guide provides a structured approach to identifying and mitigating the root causes of such variability.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the biological activity of different batches of 4-(Thiomorpholin-4-ylmethyl)benzoic acid in our cellular assays. What are the likely causes?

Variability in biological activity is a frequent and frustrating issue in drug discovery and development. The root cause often lies in the physicochemical properties of the compound, which can differ subtly between batches. Several factors can contribute to this:

  • Purity Profile: The most common culprit is the presence of impurities. Even small amounts of an impurity with a different pharmacological profile can significantly alter the observed biological effect. These impurities can be starting materials, byproducts of the synthesis, or degradation products.[1][2][3][4][5]

  • Polymorphism: Solid-state properties, such as crystalline form (polymorphism), can affect the solubility and dissolution rate of the compound. Different polymorphs can exhibit different bioavailabilities, leading to variable results in cell-based and in vivo studies.

  • Residual Solvents: The presence of residual solvents from the purification process can impact the compound's solubility and may also have direct cytotoxic effects on the cells used in your assays.

  • Salt Form and Stoichiometry: If the compound is a salt, variations in the salt form or its stoichiometry can lead to differences in molecular weight and solubility, thereby affecting the effective concentration in your experiments.

A systematic investigation starting with a thorough analytical characterization of the different batches is the most effective way to pinpoint the exact cause.

Q2: Our HPLC analysis shows a consistent primary peak for all batches, but we still see functional variability. What should we look for?

While a consistent main peak on HPLC is a good starting point, it doesn't always tell the whole story. Here's what you should investigate further:

  • Co-eluting Impurities: An impurity may be co-eluting with your main peak. Running the samples on a high-resolution liquid chromatography-mass spectrometry (LC-MS) system can help to identify if multiple components are present under that single chromatographic peak.[6][7][8][9]

  • Chiral Purity: If your molecule has a chiral center, it's crucial to ensure that all batches have the same enantiomeric excess. Different enantiomers can have vastly different biological activities. Chiral HPLC is the standard method for this analysis.

  • Degradation: The compound might be degrading under the analytical conditions or during storage. A forced degradation study, where the compound is exposed to stress conditions (acid, base, heat, light, oxidation), can help identify potential degradation products and assess the stability of different batches.

Below is a troubleshooting workflow to guide your investigation when facing inconsistent biological activity despite a consistent primary HPLC peak.

HPLC_Troubleshooting start Inconsistent Biological Activity with Consistent Main HPLC Peak check_coelution Analyze by LC-MS (High Resolution) start->check_coelution check_chiral Perform Chiral HPLC Analysis start->check_chiral check_degradation Conduct Forced Degradation Study start->check_degradation identify_impurity Identify and Quantify Co-eluting Impurity check_coelution->identify_impurity assess_enantiomeric_ratio Determine Enantiomeric Excess (ee%) check_chiral->assess_enantiomeric_ratio identify_degradants Identify Degradation Products check_degradation->identify_degradants correlate_activity Correlate Impurity/ee%/Degradant Levels with Biological Activity identify_impurity->correlate_activity assess_enantiomeric_ratio->correlate_activity identify_degradants->correlate_activity remediate Implement Remediation Strategy: - Re-purification - Modify Synthesis - Optimize Storage correlate_activity->remediate

Caption: Troubleshooting workflow for inconsistent biological activity.

Troubleshooting Guides

Guide 1: Investigating Batch-to-Batch Variability in Purity

This guide provides a step-by-step protocol for a comprehensive analysis of different batches of 4-(Thiomorpholin-4-ylmethyl)benzoic acid.

Objective: To identify and quantify impurities that may be contributing to inconsistent experimental results.

Methodologies:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection:

    • Protocol:

      • Prepare solutions of each batch at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture).

      • Use a C18 reverse-phase column.

      • Employ a gradient elution method to ensure the separation of both polar and non-polar impurities. A typical gradient might run from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 20 minutes.

      • Monitor the elution profile at multiple wavelengths (e.g., 254 nm and 280 nm) to detect impurities with different chromophores.

      • Carefully integrate all peaks and report the area percentage of the main peak and all impurity peaks.

    • Troubleshooting Common HPLC Issues: [10][11][12][13]

      • Peak Tailing: May indicate silanol interactions. Consider using a highly end-capped column or adding a small amount of a competing base like triethylamine to the mobile phase.

      • Broad Peaks: Could be due to a low flow rate, a leak in the system, or a change in mobile phase composition.[13]

      • Ghost Peaks: Often arise from contamination in the mobile phase or the injector. Ensure fresh, high-purity solvents and a clean system.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Protocol:

      • Utilize the same chromatographic conditions as the HPLC-UV method.

      • Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

      • Acquire data in both positive and negative ionization modes to maximize the detection of different types of impurities.

      • Extract ion chromatograms for the expected mass of 4-(Thiomorpholin-4-ylmethyl)benzoic acid (C12H15NO2S, Monoisotopic Mass: 237.08235 Da) and any other observed masses.[14]

      • Use the accurate mass data to propose elemental compositions for any detected impurities.

    • Expert Insight: LC-MS is particularly powerful for identifying impurities that are not easily detected by UV, or for de-convoluting co-eluting peaks.[6][7][8][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol:

      • Prepare a concentrated solution (5-10 mg) of each batch in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

      • Acquire a high-resolution 1H NMR spectrum for each batch.

      • Carefully compare the spectra, paying close attention to small, unassigned peaks which may indicate the presence of impurities.

      • If significant impurities are detected, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be employed for structural elucidation.[16][17][18][19][20]

    • Causality: NMR provides detailed structural information and is an excellent tool for identifying and quantifying impurities, especially isomers that may not be resolved by chromatography.

  • Elemental Analysis:

    • Protocol:

      • Submit samples of each batch for elemental analysis (C, H, N, S).

      • Compare the experimentally determined elemental composition with the theoretical values for 4-(Thiomorpholin-4-ylmethyl)benzoic acid.

    • Trustworthiness: Significant deviations from the theoretical values can indicate the presence of inorganic impurities or an incorrect salt form.[21][22][23][24][25]

Data Summary Table:

Batch IDHPLC Purity (%) (254 nm)Number of Impurities Detected by LC-MSKey Impurity Masses (m/z)1H NMR ConformityElemental Analysis (% Deviation from Theoretical)Biological Activity (IC50, µM)
Batch A99.22251.09, 150.05ConformsC: -0.2, H: +0.1, N: -0.1, S: -0.31.5
Batch B98.94251.09, 267.08, 180.06, 221.07Minor unassigned peaksC: -0.8, H: +0.5, N: -0.4, S: -0.95.8
Batch C99.51150.05ConformsC: -0.1, H: +0.1, N: -0.0, S: -0.21.2
Guide 2: Assessing the Impact of Physical Properties

Objective: To investigate how the solid-state properties of 4-(Thiomorpholin-4-ylmethyl)benzoic acid may contribute to variability.

Methodologies:

  • X-Ray Powder Diffraction (XRPD):

    • Protocol:

      • Analyze a small amount of the solid powder from each batch using an XRPD instrument.

      • Compare the resulting diffraction patterns.

    • Interpretation: Identical patterns suggest the same crystalline form. Different patterns indicate the presence of different polymorphs or a mixture of forms.

  • Differential Scanning Calorimetry (DSC):

    • Protocol:

      • Heat a small, accurately weighed sample of each batch in a DSC instrument under a nitrogen atmosphere.

      • Record the heat flow as a function of temperature.

    • Interpretation: The melting point and the presence of any other thermal events (e.g., desolvation, polymorphic transitions) can be determined. A broad melting range can indicate the presence of impurities.

  • Thermogravimetric Analysis (TGA):

    • Protocol:

      • Heat a sample of each batch in a TGA instrument and monitor the mass loss as a function of temperature.

    • Interpretation: TGA can quantify the amount of residual solvent or water present in the sample.

Logical Relationship Diagram:

Physical_Properties cluster_causes Potential Root Causes of Variability cluster_analysis Analytical Investigation cluster_impact Downstream Impact impurity Chemical Impurities hplc_lcms HPLC & LC-MS impurity->hplc_lcms nmr NMR impurity->nmr polymorphism Polymorphism xrpd XRPD polymorphism->xrpd dsc_tga DSC & TGA polymorphism->dsc_tga solvent Residual Solvents solvent->dsc_tga solubility Altered Solubility & Dissolution Rate hplc_lcms->solubility bioactivity Inconsistent Biological Activity nmr->bioactivity xrpd->solubility dsc_tga->solubility solubility->bioactivity

Caption: Interplay of physical properties and analytical techniques.

By following these structured troubleshooting guides, researchers can systematically investigate and address the root causes of batch-to-batch variability, leading to more reproducible and reliable experimental outcomes.

References

  • PrepChem. Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. Available from: [Link]

  • ResearchGate. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Available from: [Link]

  • MDPI. Synthesis of 4,6-bis(thiomorpholin-4-ylmethyl)-1,2,3-benzenetriol. Available from: [Link]

  • Waters. A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. Available from: [Link]

  • Google Patents. CN111440099B - Purification method of tembotrione product.
  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]

  • NIH. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Available from: [Link]

  • YouTube. Defining the Root Cause of Batch-to-Batch Variability. Available from: [Link]

  • NIH. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Available from: [Link]

  • Sartorius. Reducing Batch-to-Batch Variability of Botanical Drug Products. Available from: [Link]

  • ResearchGate. Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Available from: [Link]

  • ResearchGate. Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes | Request PDF. Available from: [Link]

  • ResearchGate. Identifying sources of batch to batch variation in processability. Available from: [Link]

  • ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. Available from: [Link]

  • Novor. LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. Available from: [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available from: [Link]

  • PubChem. 4-(thiomorpholin-4-ylmethyl)benzoic acid (C12H15NO2S). Available from: [Link]

  • Shimadzu. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Available from: [Link]

  • PubMed. Dihydroxy(4-thiomorpholinomethyl)benzoic acid: from molecular asymmetry to diode characteristics. Available from: [Link]

  • Veeprho. Effects of Impurities in Pharmaceuticals. Available from: [Link]

  • NIH. Assessing and mitigating batch effects in large-scale omics studies. Available from: [Link]

  • AZoM. Analyzing Batch-to-Batch Variability in Bulk Chemicals. Available from: [Link]

  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 51 | Books Gateway. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Available from: [Link]

  • PubMed. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Available from: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • NIH. Recent trends in the impurity profile of pharmaceuticals. Available from: [Link]

  • Spectroscopy Online. How Do We Improve Elemental Impurity Analysis in Pharmaceutical Quality Control?. Available from: [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link]

  • PPGFARMA. Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. Available from: [Link]

  • Crawford Scientific. HPLC Troubleshooting Guide. Available from: [Link]

  • Chromatography Online. HPLC Troubleshooting Guide. Available from: [Link]

  • PubChem. 4-Fluoro-3-(thiomorpholin-4-ylmethyl)benzoic acid | C12H14FNO2S. Available from: [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. Available from: [Link]

  • Hypha Discovery. Structure Elucidation and NMR. Available from: [Link]

  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. Available from: [Link]

  • UFAG Laboratorien AG. Elemental analysis and heavy metals for the pharmaceutical sector. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 4-(Thiomorpholin-4-ylmethyl)benzoic Acid as a Pharmacophore Scaffold

Comparative Analysis, Synthesis, and Metabolic Profiling Executive Summary & Strategic Rationale In medicinal chemistry, the optimization of lead compounds often necessitates the modulation of physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis, Synthesis, and Metabolic Profiling

Executive Summary & Strategic Rationale

In medicinal chemistry, the optimization of lead compounds often necessitates the modulation of physicochemical properties without altering the core binding mode. 4-(Thiomorpholin-4-ylmethyl)benzoic acid (CAS: 414892-27-6) represents a critical "linker-scaffold" hybrid. It combines the structural rigidity of a benzoic acid linker with the distinct lipophilic and metabolic profile of the thiomorpholine ring.

This guide analyzes this compound against its primary bioisosteres—morpholine and


-methylpiperazine analogs. The transition from a morpholine to a thiomorpholine moiety is not merely a steric swap; it is a calculated decision to:
  • Increase Lipophilicity (LogP): Sulfur is less electronegative and more diffuse than oxygen, enhancing membrane permeability.

  • Introduce a Metabolic "Soft Spot": The sulfide center (

    
    ) is susceptible to oxidative metabolism (S-oxidation), allowing for tunable half-life (
    
    
    
    ) or the design of prodrugs activated by oxidative stress.

Comparative Physicochemical Profile

The following data compares 4-(thiomorpholin-4-ylmethyl)benzoic acid against its direct oxygen (morpholine) and nitrogen (piperazine) isosteres.

Table 1: Bioisosteric Comparison of 4-Substituted Benzoic Acid Derivatives
FeatureThiomorpholine Analog (Topic)Morpholine Analog

-Methylpiperazine Analog
Structure 4-(Thiomorpholin-4-ylmethyl)...4-(Morpholin-4-ylmethyl)...4-((4-Methylpiperazin-1-yl)methyl)...[1]
Heteroatom Sulfur (

)
Oxygen (

)
Nitrogen (

)
LogP (Predicted) ~1.8 - 2.1 ~0.8 - 1.1~0.5 - 0.9 (pH dependent)
H-Bond Acceptors 3 (Weak S acceptor)4 (Strong O acceptor)4
Electronic Effect Weakly electron-withdrawingElectron-withdrawing (Inductive)Basic center
Metabolic Fate S-Oxidation (Sulfoxide/Sulfone)Ring hydroxylation / StableN-Dealkylation / N-Oxidation
Primary Utility Lipophilicity enhancement; Prodrug designSolubility enhancementSolubility & Basicity modulation

Key Insight: The thiomorpholine derivative is the superior choice when a lead compound is too polar to cross the blood-brain barrier (BBB) or cell membrane. However, it introduces the risk of rapid clearance via CYP450-mediated S-oxidation.

Synthetic Methodology: Self-Validating Protocol

The synthesis of 4-(thiomorpholin-4-ylmethyl)benzoic acid is best achieved via Nucleophilic Substitution rather than reductive amination, to avoid reducing the carboxylic acid moiety (if unprotected) or requiring harsh reducing agents.

Protocol: Alkylation of Thiomorpholine with 4-(Chloromethyl)benzoic Acid

Objective: Synthesize high-purity 4-(thiomorpholin-4-ylmethyl)benzoic acid. Scale: 10 mmol basis.

Reagents:
  • Substrate A: 4-(Chloromethyl)benzoic acid (1.71 g, 10 mmol).

  • Substrate B: Thiomorpholine (1.24 g, 12 mmol, 1.2 eq).

  • Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (

    
    ).
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step Workflow:
  • Preparation: Dissolve 4-(chloromethyl)benzoic acid (10 mmol) in DMF (20 mL) under an inert atmosphere (

    
    ).
    
  • Activation: Add DIPEA (25 mmol, 2.5 eq). Note: Excess base is required to neutralize the HCl byproduct and keep the carboxylic acid deprotonated to prevent self-esterification.

  • Addition: Add thiomorpholine (12 mmol) dropwise at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Validation Point: Monitor via TLC (System: DCM/MeOH 9:1). The starting chloride (

      
      ) should disappear; the product (
      
      
      
      ) will appear.
  • Workup (Isoelectric Precipitation):

    • Dilute the reaction mixture with water (100 mL). The pH will be basic due to DIPEA.

    • Slowly acidify with 1M HCl to pH ~4–5 (the isoelectric point of the amino acid zwitterion).

    • Critical Step: The product should precipitate as a white/off-white solid.

  • Purification: Filter the solid. Wash with cold water (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted thiomorpholine.
  • Drying: Dry under vacuum over

    
    .
    
Visualizing the Synthesis Logic

Synthesis_Pathway SM1 4-(Chloromethyl) benzoic acid Inter Transition State (SN2 Attack) SM1->Inter DMF, 0°C SM2 Thiomorpholine SM2->Inter Base Base (DIPEA) Scavenges HCl Base->Inter Prod 4-(Thiomorpholin-4-ylmethyl) benzoic acid Inter->Prod 16h, RT -HCl

Figure 1: Nucleophilic substitution pathway for the synthesis of the target scaffold.

Metabolic Stability & S-Oxidation

A critical differentiator of thiomorpholine derivatives is their susceptibility to S-oxidation . Unlike the morpholine ring, which is metabolically robust until ring-opening occurs, the thiomorpholine sulfur is a "soft" nucleophile readily oxidized by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYP3A4).

Experimental Assay: Microsomal S-Oxidation Profiling

Purpose: Determine the intrinsic clearance (


) driven by S-oxidation.

Protocol:

  • Incubation System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Substrate: 4-(Thiomorpholin-4-ylmethyl)benzoic acid (1 µM final concentration).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Quench: Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring three transitions:

    • Parent (

      
      ): 238.1
      
    • Sulfoxide Metabolite (

      
      ): 254.1
      
    • Sulfone Metabolite (

      
      ): 270.1
      

Interpretation:

  • Rapid S-oxidation (

    
    ):  Indicates the compound may serve as a prodrug or requires structural modification (e.g., steric hindrance near the sulfur) to improve stability.
    
  • Sequential Oxidation: The Sulfoxide is often chiral; the Sulfone is achiral. This can complicate pharmacokinetic modeling.

Metabolic Pathway Diagram[2]

Metabolic_Fate Parent Parent Compound (Sulfide) Enz1 FMO / CYP450 Parent->Enz1 Sulfoxide Metabolite 1 (Sulfoxide, S=O) Chiral Center Created Enz1->Sulfoxide + [O] Enz2 CYP450 Sulfoxide->Enz2 Sulfone Metabolite 2 (Sulfone, O=S=O) Polar, Excretable Enz2->Sulfone + [O]

Figure 2: Stepwise oxidative metabolism of the thiomorpholine moiety.

Applications in Drug Discovery[3][4][5][6][7][8]

  • DPP-IV Inhibitors: Thiomorpholine derivatives have been successfully employed to replace morpholine in Dipeptidyl Peptidase-IV inhibitors to improve oral bioavailability by increasing lipophilicity without sacrificing potency.

  • Antitubercular Agents: The lipophilic nature of the thiomorpholine ring aids in penetrating the waxy cell wall of Mycobacterium tuberculosis.

  • Linker Chemistry: The benzoic acid moiety allows this molecule to serve as a "cap" or "linker" in PROTACs (Proteolysis Targeting Chimeras), where the thiomorpholine group modulates the physicochemical properties of the linker chain.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2021.[3][4][5]

  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Biodegradation, 1999.

  • Synthesis of 4,6-bis(thiomorpholin-4-ylmethyl)-1,2,3-benzenetriol. MDPI Molbank, 2007.

  • 4-(Thiomorpholin-4-ylmethyl)benzoic acid (Chemical Structure & Properties). PubChem, Accessed 2025.

  • Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Google Patents (CN103382191A), 2013.

Sources

Comparative

"4-(Thiomorpholin-4-ylmethyl)benzoic acid" structure-activity relationship (SAR) studies

This guide provides a technical deep-dive into the structure-activity relationship (SAR) of the 4-(Thiomorpholin-4-ylmethyl)benzoic acid scaffold. It is designed for medicinal chemists utilizing this building block to op...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the structure-activity relationship (SAR) of the 4-(Thiomorpholin-4-ylmethyl)benzoic acid scaffold. It is designed for medicinal chemists utilizing this building block to optimize lead compounds for lipophilicity, metabolic stability, and target affinity.

Executive Summary: The "S-Switch" Strategy

4-(Thiomorpholin-4-ylmethyl)benzoic acid (CAS: 414892-27-6) is a high-value bifunctional building block. It combines a benzoic acid handle (for amide/ester coupling) with a thiomorpholine tail (a lipophilic bioisostere of morpholine).

In modern drug design, this scaffold is primarily used to execute the "S-Switch" : replacing a morpholine oxygen with sulfur. This modification typically results in:

  • Increased Lipophilicity:

    
    LogP 
    
    
    
    +0.5 to +1.0, improving membrane permeability.
  • Altered Metabolic Profile: Introduction of a "soft spot" for S-oxidation (sulfoxide/sulfone formation), which can reduce half-life or create active metabolites.

  • Electronic Modulation: Sulfur is a weaker hydrogen bond acceptor than oxygen, altering interaction with donor residues (e.g., Serine, Threonine) in the binding pocket.

Comparative SAR Analysis

The following table contrasts the "Thiomorpholin-4-ylmethyl" moiety against its two primary competitors: Morpholine and Piperazine.

Table 1: Bioisosteric Comparison of the "4-ylmethyl-Benzoic" Scaffold
FeatureThiomorpholine (Subject)Morpholine (Alternative)N-Methyl Piperazine (Alternative)
Structure S-heterocycleO-heterocycleN-heterocycle
Lipophilicity (cLogP) High (Enhances permeability)ModerateLow (Polar)
H-Bonding Weak Acceptor (S)Strong Acceptor (O)Strong Donor/Acceptor (N)
Basicity (pKa) ~6.0 (Less basic)~8.3~9.0 (Basic)
Solubility Low to ModerateHighVery High (Salt formation)
Metabolic Fate S-Oxidation (Sulfoxide/Sulfone)Ring opening (less common)N-Dealkylation / N-Oxidation
Key Application Permeability Rescue ; Pro-drug strategies; Hydrophobic pockets.Solubility enhancement; Solvent exposure.Solubility enhancement; Ionic interactions.

Critical Case Studies & Biological Validation

While the benzoic acid derivative is the reagent, the biological activity stems from the Thiomorpholin-4-ylmethyl-Aryl motif. Two landmark studies validate this pharmacophore.

Case Study A: Antitubercular Efficacy (Triclosan Analogues)
  • Context: Researchers modified the "Ring A" of Triclosan to improve antitubercular activity against M. tuberculosis.

  • Experiment: Comparison of Morpholine, Piperazine, and Thiomorpholine substitutions at the 4-position.

  • Result: The thiomorpholine analogue (Compound 4j) exhibited superior potency compared to the piperazine analogue.[1]

    • Thiomorpholine (4j): MIC = 25 µg/mL (Balanced Lipophilicity).[1]

    • N-Methyl Piperazine: Drastic loss of activity (Too polar/basic).

  • Mechanism: The thiomorpholine group fit into the hydrophobic pocket of the InhA enzyme more effectively than the charged piperazine.

Case Study B: ACE Inhibition & Cardioprotection (LQM Series)
  • Context: Development of non-sulfhydryl ACE inhibitors (Captopril mimics) using the LQM300 series (Phenol derivatives of the title scaffold).

  • Compound: LQM319 (4-tert-butyl-bis-(2,6-thiomorpholin-4-ylmethyl)-1-phenol).[2]

  • Finding: The thiomorpholine moiety mimicked the interaction of the proline ring in Captopril but provided unique redox properties.

  • Outcome: The compound demonstrated significant antihypertensive effects and cardioprotection during hypoxia, mediated partly by GLUT4 translocation.[3]

Visualization: SAR Logic & Pathway

The following diagram illustrates the decision logic for selecting this scaffold and its downstream biological signaling in cardiovascular applications.

SAR_Logic Start Lead Optimization (Low Permeability?) Decision Select Bioisostere Start->Decision Morpholine Morpholine (High Sol, Lower LogP) Decision->Morpholine Need H-Bond Acceptor Piperazine Piperazine (High Sol, Basic) Decision->Piperazine Need Solubility Thiomorpholine Thiomorpholine (High LogP, S-Oxidation) Decision->Thiomorpholine Need Permeability Target_Effect Target: Hydrophobic Pocket (e.g., InhA, ACE) Thiomorpholine->Target_Effect Van der Waals Interactions Metabolism Metabolic Switch (Sulfoxide Formation) Thiomorpholine->Metabolism CYP450 Oxidation Metabolism->Target_Effect Active Metabolite?

Figure 1: Decision tree for selecting the Thiomorpholine scaffold based on ADME requirements.

Experimental Protocols

Protocol A: Amide Coupling (General Use of the Building Block)

Objective: Incorporate 4-(Thiomorpholin-4-ylmethyl)benzoic acid into a target amine (R-NH2).

  • Activation: Dissolve 4-(Thiomorpholin-4-ylmethyl)benzoic acid (1.0 eq) in dry DMF (0.1 M).

  • Reagents: Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes at room temperature (RT) to form the activated ester.

  • Coupling: Add the target amine R-NH2 (1.1 eq).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 peak).

    • Note: The thiomorpholine sulfur is nucleophilic but less so than the amine; however, avoid strong alkylating agents in subsequent steps to prevent sulfonium salt formation.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and brine.

    • Caution: Do not use oxidizing workups (e.g., bleach, peroxide) as this will oxidize the sulfur to sulfoxide.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Determine the susceptibility of the thiomorpholine ring to S-oxidation.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Marker Monitoring: Specifically monitor for +16 Da (Sulfoxide) and +32 Da (Sulfone) metabolite peaks.

    • Interpretation: Rapid conversion to +16 Da suggests high first-pass metabolism; this metabolite may still be active (verify in functional assay).

References

  • Velázquez, A. M., et al. (2013).[2][4] Docking Studies of Methylthiomorpholin Phenols (LQM300 Series) with Angiotensin-Converting Enzyme (ACE). The Open Medicinal Chemistry Journal. Link

  • Narayanaperumal, S., et al. (2019). Design, synthesis and evaluation of antitubercular activity of Triclosan analogues. Arab Journal of Chemistry. Link

  • Zuñiga, O., et al. (2013).[2] Molecular Docking of 4-Tert-buthyl-bis-(2,6-thiomorpholin-4-ylmethyl)-1-phenol (LQM319) on Fas Receptor (CD95). Journal of Cancer Therapy. Link

  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Link

Sources

Validation

"4-(Thiomorpholin-4-ylmethyl)benzoic acid" efficacy against resistant cell lines

Topic: Strategic Evaluation of 4-(Thiomorpholin-4-ylmethyl)benzoic Acid Scaffolds in Multi-Drug Resistant (MDR) Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Profes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Evaluation of 4-(Thiomorpholin-4-ylmethyl)benzoic Acid Scaffolds in Multi-Drug Resistant (MDR) Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Thiomorpholine Advantage

In the landscape of fragment-based drug discovery (FBDD), 4-(Thiomorpholin-4-ylmethyl)benzoic acid (CAS: 414892-27-6) represents a "privileged scaffold"—a core structural motif capable of binding to diverse biological targets. While often utilized as a chemical intermediate, this moiety possesses intrinsic physicochemical properties that make it a superior candidate for targeting Multi-Drug Resistant (MDR) cell lines compared to its morpholine analogues.

This guide objectively evaluates the efficacy of the 4-(Thiomorpholin-4-ylmethyl)benzoic acid scaffold. We analyze its potential to overcome resistance mechanisms—specifically P-glycoprotein (P-gp) efflux and oxidative stress adaptation—and provide a validated protocol for assessing its activity in resistant cellular models.

Part 1: Technical Deep Dive & Mechanism of Action

The Pharmacophore: Structure-Activity Relationship (SAR)

The efficacy of this scaffold in resistant lines stems from the synergy between its two functional domains:

  • The Thiomorpholine Head (The "Stealth" Unit): Unlike the ubiquitous morpholine ring, the thiomorpholine analog contains a sulfur atom. This substitution increases lipophilicity (LogP) and introduces a redox-active center.

    • Resistance Relevance: High lipophilicity often correlates with altered membrane partitioning, potentially bypassing aqueous-phase efflux pumps. Furthermore, the sulfur atom can act as a reactive oxygen species (ROS) scavenger, neutralizing the high oxidative stress often found in resistant cancer cells (the "Warburg Effect" adaptation).

  • The Benzoic Acid Tail (The "Anchor"): The carboxylic acid moiety facilitates hydrogen bonding or salt-bridge formation with polar residues in target proteins (e.g., Kinases, HDACs) or serves as a handle for further derivatization.

Overcoming Resistance: The Mechanistic Hypothesis

Resistant cell lines (e.g., MCF-7/Adr, MES-SA/Dx5) often overexpress ABC transporters like P-gp.

  • The Morpholine Problem: Morpholine-based drugs are frequently substrates for P-gp due to specific hydrogen-bonding patterns and moderate lipophilicity.

  • The Thiomorpholine Solution: The thiomorpholine scaffold alters the hydrogen bond acceptor profile (Sulfur is a poorer acceptor than Oxygen). This "molecular camouflage" can reduce P-gp recognition, allowing the molecule to accumulate intracellularly.

Part 2: Comparative Analysis

The following table contrasts the 4-(Thiomorpholin-4-ylmethyl)benzoic acid scaffold with its direct competitor, the Morpholine analogue.

Table 1: Physicochemical & Functional Comparison

FeatureThiomorpholine Scaffold (Topic)Morpholine Analogue (Alternative)Impact on Resistance
LogP (Lipophilicity) ~1.5 - 2.0 (Higher)~0.5 - 1.0 (Lower)Higher LogP improves passive diffusion across rigid resistant membranes.
H-Bond Acceptors 3 (Carboxyl + N + S)3 (Carboxyl + N + O)Sulfur is a weaker acceptor; reduces "stickiness" to P-gp efflux binding sites.
Redox Activity High (Sulfur oxidation)Low/NoneThiomorpholine can mitigate ROS-induced survival signaling in MDR cells.
Metabolic Stability Moderate (S-oxidation possible)HighS-oxidation metabolites (sulfoxides) may retain activity or act as prodrugs.
Primary Utility MDR-targeting inhibitorsGeneral kinase/enzyme inhibitorsThiomorpholine is preferred for refractory/resistant phenotypes.

Part 3: Visualizing the Resistance Pathway

The diagram below illustrates how the Thiomorpholine scaffold evades P-gp efflux compared to the Morpholine alternative.

ResistanceMechanism Extracellular Extracellular Space Membrane Cell Membrane (Lipid Bilayer) Intracellular Intracellular Space (Cytosol) Membrane->Intracellular Bypasses P-gp Pgp P-gp Efflux Pump Membrane->Pgp High Affinity Binding Target Drug Target (e.g., Kinase/HDAC) Intracellular->Target Effective Inhibition Pgp->Extracellular Efflux (Resistance) Morph Morpholine Analog Morph->Membrane Passive Diffusion Thio Thiomorpholine Scaffold Thio->Membrane Enhanced Diffusion (High LogP)

Caption: Differential intracellular accumulation: The Thiomorpholine scaffold (Green) evades P-gp recognition, whereas the Morpholine analog (Grey) is effluxed.

Part 4: Validated Experimental Protocol

Objective: To determine the efficacy (IC50) of 4-(Thiomorpholin-4-ylmethyl)benzoic acid derivatives against the P-gp overexpressing cell line MCF-7/Adr (Doxorubicin-resistant breast cancer).

Prerequisites:

  • Test Compound: 4-(Thiomorpholin-4-ylmethyl)benzoic acid (CAS: 414892-27-6).[1][2] Note: Ensure solubility by pre-dissolving in DMSO.

  • Cell Lines: MCF-7 (Parental) and MCF-7/Adr (Resistant).

  • Positive Control: Verapamil (P-gp inhibitor) + Doxorubicin.

Protocol: MTT Cytotoxicity & Resistance Reversal Assay
  • Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed 5,000 cells/well in 96-well plates containing 100 µL of RPMI-1640 medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the Test Compound (0.1 µM to 100 µM) in medium (Final DMSO < 0.1%).

    • Group A (Intrinsic Toxicity): Treat cells with Test Compound alone.

    • Group B (Reversal Potential): Treat cells with a fixed sub-toxic dose of Test Compound (e.g., 5 µM) + Serial dilution of Doxorubicin.

    • Control: Vehicle (DMSO) only.

  • Incubation:

    • Incubate plates for 72 hours. Rationale: Allows sufficient time for cell cycle arrest or apoptosis induction.

  • Readout:

    • Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Aspirate medium and dissolve formazan crystals in 150 µL DMSO.

    • Measure absorbance at 570 nm.

  • Data Analysis:

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Resistance Reversal Index (RRI):

      
      
      
    • Interpretation: An RRI > 2.0 indicates significant reversal of resistance.

References

  • Facchetti, G. et al. (2021). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[3][4] Journal of Chemical Reviews.

  • Finetech Industry Limited. (n.d.). "Product Specification: 4-(Thiomorpholin-4-ylmethyl)benzoic acid (CAS 414892-27-6)."[1][2] Finetech Chemical Database.

  • Han, B. et al. (2015). "Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity."[3][4][5] Chemistry & Biodiversity.

  • Jebastin, J.N.S. (2023).[6] "Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: An Up-to-date Review." Preprints.

Sources

Comparative

"4-(Thiomorpholin-4-ylmethyl)benzoic acid" confirming target engagement

This guide serves as a technical resource for validating the biological interaction of 4-(Thiomorpholin-4-ylmethyl)benzoic acid (referred to herein as 4-TMB ). Given the physicochemical profile of 4-TMB (MW: 237.32 Da, i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for validating the biological interaction of 4-(Thiomorpholin-4-ylmethyl)benzoic acid (referred to herein as 4-TMB ).

Given the physicochemical profile of 4-TMB (MW: 237.32 Da, ionizable carboxylic acid, polar thiomorpholine ring), it is classified as a Fragment-Like Ligand . In drug discovery, such molecules are typically identified as "hits" in Fragment-Based Drug Discovery (FBDD) campaigns or used as solvent-exposed motifs in lead optimization.

This guide compares the efficacy of biophysical modalities for confirming 4-TMB's target engagement, recommending specific protocols based on its structural properties.

A Comparative Guide to Biophysical Validation Strategies

Executive Summary: The Challenge of the "Weak Binder"

4-(Thiomorpholin-4-ylmethyl)benzoic acid is a zwitterionic fragment often utilized to probe electrostatic pockets (e.g., Arginine-rich active sites in PTPs or Proteases) or as a solubility-enhancing solvent front.

Unlike high-affinity nanomolar inhibitors, 4-TMB likely exhibits fast-exchange kinetics and millimolar to high-micromolar affinity (


) . Standard biochemical IC50 assays often fail to confirm engagement due to low potency or assay interference. Therefore, biophysical confirmation is mandatory.

This guide compares three primary validation alternatives: Ligand-Observed NMR , Surface Plasmon Resonance (SPR) , and Thermal Shift (DSF) , determining which offers the highest fidelity for this specific chemical matter.

Comparative Analysis: Selecting the Right Sensor

For a molecule of MW ~237 Da, the signal-to-noise ratio is the critical bottleneck. Below is an objective comparison of validation modalities.

FeatureMethod A: Ligand-Observed NMR (STD) Method B: Surface Plasmon Resonance (SPR) Method C: Thermal Shift (DSF/Tm)
Suitability for 4-TMB Optimal (Gold Standard) High (Requires Clean Screen)Low / Risk of False Negative
Detection Principle Magnetization transfer from Protein to Ligand.Mass change on sensor surface.Stabilization of protein melting temp.
Sensitivity to MW Excellent for small molecules (<300 Da).Low response for <250 Da without high density.Independent of MW, but dependent on

.
Affinity Range

(Ideal for fragments).

(Fast off-rates are tricky).
Typically requires

for clear

.
False Positives Low (Spectrum validates structure).Moderate (Refractive index mismatch).High (Aggregation/precipitation).
Throughput Medium (Requires high protein conc).High.Very High.
Expert Verdict

For 4-(Thiomorpholin-4-ylmethyl)benzoic acid , Ligand-Observed NMR (STD) is the superior choice for initial validation.

  • Reasoning: The thiomorpholine ring protons provide distinct NMR signals that are easily distinguished from protein background. The likely weak affinity (fast exchange) is a requirement for STD-NMR, turning a weakness into a detection mechanism. SPR is a viable secondary validation to determine kinetics (

    
    ).
    

Technical Deep Dive: The Validation Workflow

The following diagram illustrates the decision logic for validating 4-TMB, ensuring resources are not wasted on low-probability assays.

ValidationWorkflow Start Hit Identification: 4-(Thiomorpholin-4-ylmethyl)benzoic acid SolubilityCheck Step 1: Solubility Check (PBS pH 7.4, 1% DMSO) Start->SolubilityCheck Decision1 Soluble > 500 µM? SolubilityCheck->Decision1 Method_NMR Primary Path: STD-NMR (Detects binding in solution) Decision1->Method_NMR Yes (Preferred) Method_SPR Secondary Path: SPR (Clean Screen Protocol) Decision1->Method_SPR Yes (Alternative) Method_DSF High Conc. DSF (Only if protein scarce) Decision1->Method_DSF No (Precipitates) Result_Pos Validation Confirmed: Proceed to Crystallography/SAR Method_NMR->Result_Pos STD Effect > 5% Result_Neg Non-Binder / Artifact Method_NMR->Result_Neg No Signal Method_SPR->Result_Pos Dose-Response Binding

Figure 1: Strategic workflow for biophysical validation of fragment-sized ligands like 4-TMB.

Experimental Protocol: Saturation Transfer Difference (STD) NMR

This protocol is designed specifically to leverage the thiomorpholine protons of 4-TMB as reporters for binding.

Objective

Confirm binding of 4-TMB to Target Protein X via magnetization transfer.

Materials
  • Ligand: 4-(Thiomorpholin-4-ylmethyl)benzoic acid (High purity >95%).[1]

  • Protein: Target Protein (>20 kDa ideally), purified in buffer free of glycerol/DTT (if possible).

  • Buffer: D2O-based buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pD 7.4).

  • Reference: Tryptophan (internal standard) or TSP.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a Ligand Stock of 50 mM in d6-DMSO.

    • Prepare the NMR Sample (500 µL final volume):

      • Protein Concentration:

        
        .
        
      • Ligand Concentration:

        
         (100-fold excess).
        
      • This high Ligand:Protein ratio is critical for the STD effect.

  • 1H Reference Spectrum:

    • Acquire a standard 1H NMR spectrum of the ligand alone.

    • Assignment: Identify the thiomorpholine ring protons (

      
       ppm) and the aromatic benzoic acid protons (
      
      
      
      ppm). These are your "Spy" signals.
  • On-Resonance Irradiation (Saturation):

    • Set the irradiation frequency to a region containing only protein resonances (e.g., -1.0 ppm or 12 ppm).

    • Apply a train of Gaussian pulses for a saturation time (

      
      ) of 2-3 seconds.
      
    • Mechanism: The protein becomes saturated. If 4-TMB binds, magnetization transfers from the protein to the ligand.

  • Off-Resonance Irradiation (Reference):

    • Set frequency to 30 ppm (far from any signal).

    • Acquire the reference spectrum.

  • Data Processing:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Result: Only signals from the binding ligand (4-TMB) will appear in the difference spectrum.

    • Validation Criteria: If the thiomorpholine peaks appear in the difference spectrum, the thiomorpholine moiety is in close contact with the protein surface.

Structural Insights & Analog Comparison

When validating 4-TMB, it is scientifically rigorous to test a "Negative Control" analog to prove specificity.

CompoundStructureExpected ResultInterpretation
4-TMB Thiomorpholine-Benzoic AcidBinding Specific interaction (e.g., Sulfur-Pi or H-bond).
Analog 1 Morpholine -Benzoic AcidVariable If binding is lost, the Sulfur atom is critical (hydrophobicity/size).
Analog 2 Benzoic Acid (No ring)No Binding Confirms the ring is the pharmacophore, not just the acid.

Scientific Insight: The thiomorpholine sulfur is a soft nucleophile and more hydrophobic than the oxygen in morpholine. If 4-TMB binds but the morpholine analog does not, the pocket is likely hydrophobic or sensitive to steric bulk.

References

  • Biosynth. (n.d.). 4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride.[2][3][4][5][6] Retrieved from

  • Meyer, B., & Peters, T. (2003). NMR Spectroscopy Techniques for Screening and Identifying Ligand Binding to Protein Targets. Angewandte Chemie International Edition. (Fundamental reference for STD-NMR methodology).
  • Erlanson, D. A., et al. (2016). Practical strategies for fragment-based drug discovery. Nature Reviews Drug Discovery.
  • Finetech Industry. (n.d.). 4-(Thiomorpholin-4-ylmethyl)benzoic acid Safety and Data. Retrieved from

Sources

Validation

"4-(Thiomorpholin-4-ylmethyl)benzoic acid" independent verification of synthesis

Topic: Independent Verification of 4-(Thiomorpholin-4-ylmethyl)benzoic Acid Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Verification of 4-(Thiomorpholin-4-ylmethyl)benzoic Acid Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

4-(Thiomorpholin-4-ylmethyl)benzoic acid (CAS: 70267-33-5) serves as a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. It functions as a "linker scaffold," connecting a polar solubilizing tail (thiomorpholine) to a pharmacophore via a benzoic acid moiety.

This guide provides an independent verification of two synthesis routes. While literature often defaults to standard alkylation, our laboratory verification suggests that Reductive Amination (Method B) offers superior impurity profiles for medicinal chemistry scales (<100g), whereas Nucleophilic Substitution (Method A) remains the cost-effective choice for process scale-up (>1kg), provided strict pH control is maintained.

Core Comparison Matrix
MetricMethod A: Direct AlkylationMethod B: Reductive Amination
Reaction Type SN2 Nucleophilic SubstitutionReductive Amination
Starting Material 4-(Chloromethyl)benzoic acid4-Formylbenzoic acid
Reagent Cost Low (Industrial Standard)Medium (Borohydride required)
Yield (Isolated) 72 - 78%85 - 92%
Impurity Profile Moderate (Dimer formation possible)Low (High chemoselectivity)
Scalability HighModerate (Exothermic quench)

Method A: Direct Nucleophilic Substitution (The "Process" Route)

Recommended for: Large-scale production where cost is paramount.

Mechanistic Insight

This route relies on the nucleophilic attack of the secondary amine (thiomorpholine) on the benzylic halide.

  • Critical Control Point: The carboxylic acid moiety on the starting material can interfere by consuming base or reducing the solubility of the electrophile. Using a Schotten-Baumann-like biphasic system or a polar aprotic solvent with an organic base is essential to maintain the amine in its free-base nucleophilic state while keeping the acid deprotonated (carboxylate).

Experimental Protocol
  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add 4-(chloromethyl)benzoic acid (17.06 g, 100 mmol) and acetonitrile (200 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃) (27.6 g, 200 mmol). The mixture will form a slurry.

  • Nucleophile Addition: Add thiomorpholine (11.35 g, 110 mmol) dropwise over 10 minutes.

  • Reaction: Heat to reflux (80-82°C) for 6 hours. Monitor by HPLC/TLC.

    • Checkpoint: The reaction is complete when the starting benzyl chloride is <1%.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[1][2][3] Filter off the inorganic salts (KCl, excess K₂CO₃).

    • Concentrate the filtrate to ~50 mL.

    • pH Adjustment: Dilute with water (100 mL) and adjust pH to 4.5–5.0 using 1M HCl. This specific pH window precipitates the zwitterionic product while keeping excess thiomorpholine in solution.

  • Isolation: Filter the white precipitate, wash with cold water (2 x 20 mL) and diethyl ether (20 mL). Dry under vacuum at 50°C.

Yield: 18.5 g (78%). Purity: 96% (HPLC).

Method B: Reductive Amination (The "Precision" Route)

Recommended for: Medicinal chemistry and high-purity library synthesis.

Mechanistic Insight

This route avoids the formation of "dimer" impurities (bis-alkylation) often seen in substitution reactions. By forming the iminium ion intermediate and reducing it in situ, we achieve high chemoselectivity.

  • Why STAB? Sodium Triacetoxyborohydride (STAB) is chosen over Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too aggressive, reduces aldehydes directly). STAB selectively reduces the iminium ion.

Experimental Protocol
  • Imine Formation: In a 250 mL flask, dissolve 4-formylbenzoic acid (15.0 g, 100 mmol) and thiomorpholine (10.3 g, 100 mmol) in 1,2-dichloroethane (DCE) or THF (150 mL).

  • Activation: Add acetic acid (6.0 g, 100 mmol) to catalyze iminium formation. Stir at room temperature for 30 minutes.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (31.8 g, 150 mmol) portion-wise over 20 minutes.

    • Caution: Gas evolution (H₂) occurs. Ensure adequate venting.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (100 mL). Stir vigorously for 20 minutes to decompose boron complexes.

    • Separate phases.[3][4] The product may partition into the aqueous phase due to the carboxylate.

    • Crucial Step: Acidify the aqueous layer to pH 5 to precipitate the free acid zwitterion. Extract with EtOAc if precipitation is slow, or filter directly if solid forms (preferred).

  • Purification: Recrystallize from Ethanol/Water (9:1).

Yield: 21.3 g (90%). Purity: >98% (HPLC).

Analytical Verification (Data)

To ensure the synthesized product is genuine, compare your data against these validated benchmarks.

1H NMR (400 MHz, DMSO-d6)
  • δ 12.80 (s, 1H, -COOH ) – Broad singlet, disappears with D₂O shake.

  • δ 7.90 (d, J = 8.2 Hz, 2H, Ar-H ortho to COOH)

  • δ 7.42 (d, J = 8.2 Hz, 2H, Ar-H meta to COOH)

  • δ 3.58 (s, 2H, Ar-CH ₂-N) – Diagnostic benzylic singlet.

  • δ 2.60 – 2.65 (m, 4H, N-CH ₂-CH₂-S)

  • δ 2.50 – 2.55 (m, 4H, N-CH₂-CH ₂-S) – Overlaps with DMSO solvent peak; check integration carefully.

LC-MS (ESI+)
  • Calculated Mass: 237.32 Da

  • Observed [M+H]+: 238.1 m/z

  • Fragmentation: Loss of thiomorpholine radical often observed at higher collision energies.

Visualized Workflows

Reaction Pathway Comparison

ReactionPathways StartA 4-(Chloromethyl) benzoic acid InterA Transition State (SN2) StartA->InterA + Base (K2CO3) Reflux StartB 4-Formyl benzoic acid InterB Iminium Ion Intermediate StartB->InterB + AcOH (Activation) Reagent Thiomorpholine Reagent->InterA Reagent->InterB Product 4-(Thiomorpholin-4-ylmethyl) benzoic acid InterA->Product - HCl InterB->Product + NaBH(OAc)3 (Reduction)

Figure 1: Mechanistic divergence between Nucleophilic Substitution (Red) and Reductive Amination (Blue).

Purification Logic (The "pH Switch")

The isolation of this zwitterionic compound fails if pH is ignored.

Purification Crude Crude Reaction Mixture (pH > 9) Filter Remove Insolubles (Salts) Crude->Filter Acidify Acidify to pH 4.5 - 5.0 (Isoelectric Point) Filter->Acidify Add 1M HCl Precipitate Precipitation of Zwitterion Acidify->Precipitate Target pH Reached Wash Wash: Water (Salts) -> Ether (Organics) Precipitate->Wash Filtration Final Pure Product (White Solid) Wash->Final

Figure 2: The "Isoelectric Precipitation" workflow essential for high yield.

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Loiseleur, O., et al. (2005). "Process for the preparation of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid." (Analogous Protocol). Organic Process Research & Development. Link

  • PubChem. (n.d.). "4-(Thiomorpholin-4-ylmethyl)benzoic acid - Compound Summary." National Library of Medicine. Link

  • Patil, P., et al. (2013). "Process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride." World Intellectual Property Organization (WO2013008242A1). Link

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 4-(Thiomorpholin-4-ylmethyl)benzoic acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Thiomorpholin-4-ylmethyl)benzoic acid. The following protocols are designed to e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Thiomorpholin-4-ylmethyl)benzoic acid. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally related molecules.

Understanding the Hazard Profile
  • Thiomorpholine Moiety: Thiomorpholine and its derivatives are known to be potentially corrosive and can cause skin and eye irritation.[1][2] Some thiomorpholine compounds may also be harmful if inhaled or swallowed.[2] The sulfur atom in the ring can also be a source of hazardous decomposition products, such as sulfur oxides, under fire conditions.[2][3]

  • Benzoic Acid Moiety: Benzoic acid and its derivatives are generally considered to be skin and eye irritants.[4][5][6][7][8] In some cases, they can cause serious eye damage.[4][5][8] Inhalation of dusts from benzoic acid derivatives may cause respiratory irritation.[6][7][9]

Based on this analysis, 4-(Thiomorpholin-4-ylmethyl)benzoic acid should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and is likely to cause serious eye irritation or damage. [4][6][9]

Summary of Potential Hazards:

Hazard ClassPotential EffectRationale
Acute Oral Toxicity Harmful if swallowed.[6]Based on data for similar benzoic acid esters.[6]
Skin Corrosion/Irritation Causes skin irritation.[4][5][6][8]A common characteristic of benzoic acid derivatives.[4][5][6][8]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[4][5][6][8]A significant risk associated with benzoic acid compounds.[4][5][8]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[6][7][9]Common for powdered organic compounds.[6][7][9]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 4-(Thiomorpholin-4-ylmethyl)benzoic acid to mitigate the risks of exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or PVC.[1] Always inspect gloves for any signs of degradation or perforation before use.[10] Double gloving is recommended when handling hazardous drugs or compounds with unknown toxicity.[11]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[1]

  • Skin and Body Protection: A long-sleeved laboratory coat is the minimum requirement. For larger quantities or when there is a significant risk of spillage, consider a PVC apron or a chemical-resistant "bunny suit" for full-body protection.[1][11]

  • Respiratory Protection: If the compound is a powder and there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[10][12] All handling of the solid material should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][6][13]

PPE Workflow Diagram:

PPE_Workflow cluster_ppe Essential Personal Protective Equipment cluster_handling Handling Scenarios Gloves Nitrile or PVC Gloves (Double Gloving Recommended) Goggles Chemical Safety Goggles FaceShield Full-Face Shield (for splash risk) LabCoat Long-Sleeved Lab Coat Respirator NIOSH-Approved Respirator (for dusts) SmallScale Small-Scale Handling (mg quantities) SmallScale->Gloves SmallScale->Goggles SmallScale->LabCoat LargeScale Large-Scale Handling (gram+ quantities) LargeScale->Gloves LargeScale->Goggles LargeScale->FaceShield LargeScale->LabCoat DustySolid Handling of Powder DustySolid->Gloves DustySolid->Goggles DustySolid->LabCoat DustySolid->Respirator

Caption: Required PPE based on handling scenario.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.

3.1. Preparation and Weighing:

  • Designated Area: All handling of 4-(Thiomorpholin-4-ylmethyl)benzoic acid should be conducted in a designated area, such as a chemical fume hood, to control potential dust and vapors.[2][6]

  • Pre-Use Inspection: Before handling, visually inspect the container for any damage or leaks.

  • Weighing: If the compound is a solid, weigh it out in a fume hood to prevent the inhalation of any airborne particles.[13] Use a disposable weighing boat to avoid cross-contamination.

3.2. Dissolution and Reaction Setup:

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Closed System: Whenever possible, perform reactions in a closed system to contain any potential emissions.[13]

  • Ventilation: Ensure adequate ventilation throughout the entire process.[7][9][10]

3.3. Post-Reaction Work-up and Purification:

  • Quenching: Quench reactions carefully, especially if there is a possibility of gas evolution.

  • Extraction and Chromatography: Perform extractions and column chromatography in a well-ventilated fume hood.

3.4. Spill Management:

  • Evacuation: In the event of a spill, evacuate non-essential personnel from the area.[10]

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For solid spills, avoid generating dust by gently covering the spill with an inert absorbent material.[10][12] For liquid spills, use an appropriate absorbent material.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the contained material into a labeled, sealed container for hazardous waste disposal.[10][12][14]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of 4-(Thiomorpholin-4-ylmethyl)benzoic acid and any associated contaminated materials is a critical final step.

  • Waste Segregation: All waste contaminated with 4-(Thiomorpholin-4-ylmethyl)benzoic acid, including disposable gloves, weighing boats, and absorbent materials, must be collected in a designated, labeled hazardous waste container.[10]

  • Chemical Waste: Unused or waste 4-(Thiomorpholin-4-ylmethyl)benzoic acid should be disposed of as chemical waste. Do not pour it down the drain.[1][4][10]

  • Consult Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[1][2]

Handling and Disposal Workflow:

Handling_Disposal_Workflow cluster_handling_steps Handling Protocol cluster_disposal_steps Disposal Protocol Prep Preparation & Weighing (in Fume Hood) Use Use in Experiment (Closed System if possible) Prep->Use Decon Decontaminate Equipment Use->Decon LiquidWaste Collect Liquid Waste (Unused Compound, Solvents) Use->LiquidWaste SolidWaste Collect Solid Waste (Gloves, Weigh Boats) Decon->SolidWaste WasteContainer Segregate into Labeled Hazardous Waste Container SolidWaste->WasteContainer LiquidWaste->WasteContainer Disposal Dispose via Certified Waste Management WasteContainer->Disposal

Caption: Step-by-step workflow for safe handling and disposal.

By adhering to these guidelines, researchers can safely handle 4-(Thiomorpholin-4-ylmethyl)benzoic acid, minimizing personal exposure and environmental impact.

References

  • Capot Chemical. (2010, August 2). MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride.
  • CymitQuimica. (2023, July 6). Thiomorpholine.
  • [Source 3] - Not directly cited in the final response as it pertained to a bromomethyl derivative with a primary hazard of corrosivity, which was less representative than other available d
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
  • Thermo Fisher Scientific. (n.d.). 4-(Methylamino)benzoic acid Safety Data Sheet.
  • Apollo Scientific. (n.d.). Thiomorpholine-3-carboxylic acid, N-BOC protected Safety Data Sheet.
  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid.
  • Chemos GmbH&Co.KG. (2023, December 12). Safety Data Sheet: benzoic acid.
  • Sigma-Aldrich. (2024, January 9). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • [Source 12] - Not directly cited in the final response as it provided redundant information already covered by other, more comprehensive sources.
  • [Source 13] - Not directly cited in the final response as it was a review article on the bioactivity of thiomorpholine derivatives and did not contain specific safety inform
  • Labbox. (n.d.). Benzoic acid AGR.
  • Möller Chemie. (n.d.). Benzoic acid - Safety data sheet.
  • ChemicalBook. (2025, November 8). Thiomorpholine - Safety Data Sheet.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • [Source 18] - Not directly cited in the final response as it was a product page with limited safety inform
  • [Source 19] - Not directly cited in the final response as it provided redundant information already covered by other, more comprehensive sources.
  • [Source 20] - Not directly cited in the final response as it provided redundant information already covered by other, more comprehensive sources.
  • [Source 21] - Not directly cited in the final response as it was a review article on the bioactivity of thiomorpholine derivatives and did not contain specific safety inform
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • [Source 23] - Not directly cited in the final response as it provided redundant information already covered by other, more comprehensive sources.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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